Betrixaban hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H23Cl2N5O3 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
N-(5-chloro-2-pyridinyl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C23H22ClN5O3.ClH/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20;/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1H |
InChI Key |
ZLQLCRUMXURJFC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Synthesis and Purification of Betrixaban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betrixaban is a potent, orally bioavailable, and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2] It is used for the prevention of venous thromboembolism (VTE).[2][3] Chemically named N-(5-chloropyridin-2-yl)-2-((4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, its synthesis involves multi-step processes that have been refined over the years to improve yield, purity, and industrial scalability while reducing the use of hazardous reagents.[1][4] This guide provides an in-depth overview of the primary synthetic routes, detailed experimental protocols, purification strategies, and analytical characterization of Betrixaban.
Synthetic Pathways
Several synthetic strategies for Betrixaban have been reported, each with distinct advantages and challenges. The core of the synthesis typically involves the coupling of three key fragments: 2-amino-5-chloropyridine, a substituted benzoic acid derivative, and a 4-cyanobenzoyl or 4-(N,N-dimethylcarbamimidoyl)benzoyl moiety.
Route 1: Early Approach via Nitro Reduction
An initial approach reported by Kanter et al. in 2008 starts from 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine.[1] This route is characterized by an early-stage amidation followed by a nitro group reduction, which can sometimes lead to dechlorinated impurities that are difficult to separate from the final product.[1]
Caption: Early synthetic route for Betrixaban.
Route 2: Convergent Synthesis using a Condensation Agent
A more convergent approach was reported by Pandey et al. in 2011.[1] This method involves the synthesis of two key intermediates, 2-amino-N-(5-chloro-2-pyridyl)-5-methoxybenzamide and 4-(N,N'-dimethylformamidino)benzoic acid hydrochloride, which are then coupled using a condensation agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). This route offers better control and potentially higher purity.[1]
Caption: Convergent synthesis of Betrixaban via EDCI coupling.
Route 3: Scalable Approach with Tosyl Protection
A recent, scalable synthesis developed in 2020 utilizes a tosyl protecting group for the amidine functionality.[2][5] This strategy allows for effective isolation of intermediates and employs cost-effective amide formation reactions. The use of 2-methyltetrahydrofuran (2-MeTHF) as a solvent for both reaction and extraction streamlines the process, leading to a high overall yield and purity.[2][5]
Caption: Scalable Betrixaban synthesis using a tosyl protecting group.
Experimental Protocols
The following are representative experimental protocols for key transformations in the synthesis of Betrixaban.
Protocol 1: Synthesis of N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide (Intermediate)
This protocol avoids hazardous reagents like phosphorus oxychloride by using EDCI and N-hydroxysuccinimide (NHS) for the amidation.[4]
-
Activation: To a reaction vessel, add 5-methoxy-2-nitrobenzoic acid (1.0 eq.), N-hydroxysuccinimide (1.3 eq.), and EDC hydrochloride (1.3 eq.).
-
Solvent Addition: Add N,N-dimethylformamide (DMF) as the solvent.
-
Reaction: Stir the mixture at 25°C for 1 hour to activate the carboxylic acid.
-
Amidation: Add 2-amino-5-chloropyridine (1.3 eq.) to the mixture and continue stirring until the reaction is complete (monitored by TLC).
-
Crystallization: Add water to the reaction mixture to precipitate the product. Cool the suspension to 5°C and stir for 8 hours.
-
Isolation: Filter the solid, wash the filter cake sequentially with water and ethanol.
-
Drying: Dry the product under vacuum at 40°C.
Protocol 2: Synthesis of Betrixaban from Cyano Precursor
This procedure details the final step of converting the cyano intermediate to the dimethylamidine moiety of Betrixaban.
-
Reagent Preparation: Prepare a solution of dimethylaminomagnesium chloride (excess) in liquefied dimethylamine.
-
Reaction Setup: In a separate flask, add the cyano precursor, N-(5-chloro-2-pyridyl)-2-(4-cyanobenzoylamino)-5-methoxybenzamide (1.0 eq.), and cool to 0-5°C.
-
Addition: Slowly add the dimethylaminomagnesium chloride solution to the precursor suspension while maintaining the temperature.
-
Reaction: After the addition, allow the reaction to warm to 10-15°C.
-
Quenching: Add an aqueous solution of sodium carbonate and sodium bicarbonate to quench the reaction. Stir for 1 hour.
-
Isolation: Filter the resulting solid.
-
Purification: Slurry the solid with methanol twice and then dry to obtain Betrixaban.[6]
Protocol 3: Deprotection of Tosyl-Protected Betrixaban (Route 3)
This is the final step in the scalable synthesis route.[2]
-
Reaction Setup: Dissolve tosyl-protected Betrixaban (1.0 eq.) in methanol under a nitrogen atmosphere.
-
Deprotection: Add trifluoroacetic acid (TFA, 3.0 eq.) at 5°C and stir the mixture for 12 hours at room temperature.
-
Neutralization: To the resulting white precipitate, add an aqueous solution of sodium bicarbonate.
-
Extraction: Stir the mixture for 30 minutes, filter, and take the wet solid into 2-MeTHF.
-
Purification: Heat the slurry to reflux (80°C) for 2 hours, then cool to room temperature.
-
Isolation: Filter the solid and dry under vacuum to afford pure Betrixaban.[2]
Data Presentation
Quantitative data from various synthetic routes are summarized below for comparison.
Table 1: Key Intermediates in Betrixaban Synthesis
| Compound Name | CAS Number | Role |
| 5-Methoxy-2-nitrobenzoic acid | 1882-69-5 | Starting Material |
| 2-Amino-5-chloropyridine | 1072-98-6 | Starting Material |
| 4-Cyanobenzoic acid | 619-65-8 | Starting Material |
| N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide | - | Intermediate |
| 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | 1183836-56-7 | Intermediate |
| 4-[(Dimethylamino)iminomethyl]benzoic acid monohydrochloride | 210963-78-3 | Intermediate |
Data sourced from various chemical suppliers and literature.
Table 2: Comparison of Yield and Purity from Different Synthetic Protocols
| Step/Protocol | Key Reagents | Yield (%) | Purity (HPLC, %) | Reference |
| Intermediate Synthesis (Protocol 1) | EDC-HCl, NHS, DMF | 93.3 | 99.3 | [4] |
| Final Step (Protocol 2) | Dimethylaminomagnesium chloride | 90.6 | 99.6 | [6] |
| Scalable Route (Route 3) | Tosyl protection/deprotection | 38 (overall) | >98 | [2][5] |
| Improved Final Step | EDC-HCl | 89.1 | 97.6 | [7] |
Purification and Crystallization
The final purity of Betrixaban is critical for its use as an active pharmaceutical ingredient (API). Purification typically involves crystallization.
Crystallization of Betrixaban Free Base
Crude Betrixaban can be purified by recrystallization or slurrying in suitable solvents like methanol or acetone.[6][8] One reported method involves:
-
Addition of the crude product to a mixed solvent system (e.g., dichloromethane and methanol).
-
Concentration to remove the solvent, yielding crude Betrixaban.
-
Washing the crude product with a solvent like tetrahydrofuran (THF) to remove impurities.[9]
Formation and Crystallization of this compound
This compound can be formed by treating the free base with hydrochloric acid. The salt form often possesses different solubility and stability properties.[1]
Formation of Crystalline Polymorphs
Betrixaban can exist in different crystalline forms, or polymorphs. For instance, Betrixaban maleate has at least two identified polymorphs (Form I and Form II).[10] Form II is reported to be thermodynamically more stable and can be reliably manufactured by crystallization at higher temperatures (e.g., 45-60°C) from a water/ethanol mixture, often with the use of seed crystals.[10] The choice of solvent is crucial, as different solvents can lead to the formation of solvates, such as a dimethyl sulfoxide (DMSO) solvate of Betrixaban maleate.[11]
Caption: General workflow for the purification of Betrixaban.
Analytical Methods for Purity Determination
The purity of Betrixaban and its intermediates is typically assessed using High-Performance Liquid Chromatography (HPLC).
-
RP-HPLC: Reversed-phase HPLC (RP-HPLC) is the most common method. A typical system might use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[7][8][12][13]
-
Detection: UV detection is commonly employed, with wavelengths around 229 nm or 290 nm being suitable for Betrixaban.[14]
-
Validation: HPLC methods are validated for specificity, linearity, precision, accuracy, and robustness to ensure reliable quantification of Betrixaban and its impurities, such as dechlorinated or monomethylamine byproducts.[7][13]
Spectroscopic methods like UV-Vis spectrophotometry can also be used for quantification in pure form or simple formulations.[14]
Conclusion
The synthesis of Betrixaban has evolved from initial linear routes with harsh reagents to more sophisticated, convergent, and scalable strategies. Modern approaches, such as the one employing a tosyl-protected intermediate, offer high yields, excellent purity, and a more favorable environmental profile. The purification of Betrixaban, particularly the control of its crystalline form, is a critical step in ensuring the quality and stability of the final active pharmaceutical ingredient. The detailed protocols and comparative data presented in this guide offer a valuable resource for chemists and pharmaceutical scientists involved in the development and manufacturing of this important anticoagulant.
References
- 1. Page loading... [guidechem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Betrixaban synthesis - chemicalbook [chemicalbook.com]
- 7. CN113620869A - Preparation method of betrixaban - Google Patents [patents.google.com]
- 8. API SYNTHESIS INTERNATIONAL: BETRIXABAN [apisynthesisint.blogspot.com]
- 9. CN106831553A - The preparation method of betrixaban or its analog - Google Patents [patents.google.com]
- 10. US8946269B2 - Crystalline forms of a factor Xa inhibitor - Google Patents [patents.google.com]
- 11. US20200317616A1 - Crystalline Form of Betrixaban Maleate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. sciencescholar.us [sciencescholar.us]
- 14. Development of three ecological spectroscopic methods for analysis of betrixaban either alone or in mixture with lercanidipine: greenness assessment - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Betrixaban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betrixaban is a direct oral anticoagulant that selectively and reversibly inhibits Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By targeting FXa, betrixaban effectively reduces thrombin generation and subsequent fibrin clot formation, without directly affecting platelet aggregation.[1] This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of betrixaban, summarizing key data from various animal models and detailing the experimental protocols used in its evaluation.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed preclinical pharmacokinetic parameters for betrixaban across multiple species are not extensively available in the public domain. The following table summarizes the known information, primarily derived from human studies, which provides a contextual basis for its preclinical profile.
Table 1: Summary of Pharmacokinetic Properties of Betrixaban
| Parameter | Human Data | Preclinical Data (Species-Specific) | Source(s) |
| Time to Peak (Tmax) | 3-4 hours | Not Available | [2] |
| Bioavailability | 34% | Not Available | [2] |
| Plasma Protein Binding | ~60% | Not Available | [3] |
| Volume of Distribution (Vd) | ~32 L/kg | Not Available | [3] |
| Terminal Half-life (t1/2) | 19-27 hours | Long half-life noted in preclinical development | [2][4] |
| Metabolism | Minimal, not a substrate for major CYP enzymes | Minimal hepatic metabolism | [2] |
| Excretion | Primarily unchanged in bile (feces); ~11% in urine | Primarily biliary excretion | [2] |
Pharmacodynamics: In Vitro and In Vivo Efficacy
Betrixaban has demonstrated potent and selective inhibition of Factor Xa and significant antithrombotic efficacy in a range of preclinical models.
In Vitro Activity
Table 2: In Vitro Inhibition of Factor Xa by Betrixaban
| Parameter | Value | Source(s) |
| Ki (Factor Xa) | 0.117 nM | [3] |
| IC50 (Factor Xa) | 1.5 nM | [3] |
In Vivo Efficacy in Thrombosis Models
Betrixaban has shown dose-dependent antithrombotic effects in various well-established animal models of venous and arterial thrombosis.
Table 3: In Vivo Efficacy of Betrixaban in Preclinical Thrombosis Models
| Animal Model | Dosing | Key Findings | Source(s) |
| Rabbit Vena Cava Thrombosis | 3 mg/kg | 76% inhibition of thrombus mass (compared to 96% with enoxaparin 1.6 mg/kg) | [3] |
| Rodent Ferric Chloride Carotid Artery Thrombosis | 19.1 mg/kg | 90% patency (compared to 70% with enoxaparin 7.6 mg/kg and 80% with clopidogrel 3 mg/kg/d) | [3] |
| Baboon Arteriovenous (AV) Shunt Thrombosis | 0.05 - 0.49 mg/kg | 30-90% dose-dependent inhibition of ¹¹¹In-labeled platelet deposition | [3] |
Ex Vivo Anticoagulant Effects
The anticoagulant activity of betrixaban has been assessed using standard coagulation assays in plasma from various species.
Table 4: Ex Vivo Anticoagulant Activity of Betrixaban (Concentration to Double Clotting Time)
| Coagulation Assay | Rat Plasma | Rabbit Plasma | Baboon Plasma | Human Plasma | Source(s) |
| Prothrombin Time (PT) | 8.9 µM | 1.6 µM | 1.0 µM | 0.4 µM | [3] |
| Activated Partial Thromboplastin Time (aPTT) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of the findings.
Rabbit Vena Cava Thrombosis Model
This model is designed to evaluate the efficacy of antithrombotic agents in preventing venous thrombosis.
-
Animal Preparation: New Zealand White rabbits are anesthetized. The abdominal vena cava is surgically exposed.
-
Thrombus Induction: A segment of the vena cava is isolated, and a thrombogenic stimulus, such as a cotton thread, is introduced into the lumen. Stasis is induced by ligating the vessel segment.
-
Drug Administration: Betrixaban or a vehicle control is administered, typically intravenously or orally, prior to the induction of thrombosis.
-
Thrombus Evaluation: After a predefined period, the ligatures are removed, and the venous segment containing the thrombus is excised. The thrombus is carefully removed from the vessel and its wet weight is measured. The percentage of thrombus inhibition is calculated by comparing the thrombus weight in the treated group to that in the vehicle control group.[4]
Rodent Ferric Chloride-Induced Carotid Artery Thrombosis Model
This model assesses the ability of an antithrombotic agent to prevent arterial thrombosis initiated by endothelial injury.
-
Animal Preparation: Rats or mice are anesthetized, and the common carotid artery is surgically exposed.
-
Thrombotic Injury: A filter paper saturated with a ferric chloride (FeCl₃) solution is applied to the adventitial surface of the carotid artery for a specific duration. This induces oxidative injury to the vessel wall, leading to thrombus formation.
-
Drug Administration: The test compound, such as betrixaban, is administered before the application of ferric chloride.
-
Patency Assessment: Blood flow through the carotid artery is monitored using a Doppler flow probe to determine the time to occlusion. The primary endpoint is typically the maintenance of vessel patency over a set observation period.
Baboon Arteriovenous (AV) Shunt Thrombosis Model
This ex vivo model evaluates the effect of antithrombotic agents on platelet-rich thrombus formation under arterial flow conditions.
-
Animal Preparation: Anesthetized baboons have an arteriovenous shunt surgically placed, typically between the femoral artery and vein.
-
Platelet Labeling: Autologous platelets are isolated from the baboon, labeled with ¹¹¹Indium, and then re-infused.
-
Thrombosis Induction: A thrombogenic surface, such as a segment of Dacron graft, is incorporated into the AV shunt.
-
Drug Administration: Betrixaban or vehicle is administered as an infusion.
-
Quantification of Platelet Deposition: The accumulation of ¹¹¹In-labeled platelets on the thrombogenic surface is quantified over time using a gamma camera. The inhibition of platelet deposition is calculated by comparing the results from the drug-treated period to the control period.[5][6]
Ex Vivo Coagulation Assays
These assays measure the effect of an anticoagulant on global clotting times in plasma.
-
Sample Collection: Whole blood is collected from the preclinical species into tubes containing an anticoagulant (e.g., sodium citrate).
-
Plasma Preparation: Platelet-poor plasma is prepared by centrifugation.
-
Prothrombin Time (PT): The plasma is incubated at 37°C, and thromboplastin reagent is added to initiate coagulation via the extrinsic pathway. The time to clot formation is measured.
-
Activated Partial Thromboplastin Time (aPTT): The plasma is incubated at 37°C with a contact activator and a phospholipid reagent. Calcium chloride is then added to initiate coagulation via the intrinsic pathway, and the time to clot formation is measured.[7]
Visualizations
Coagulation Cascade and Betrixaban's Mechanism of Action
Caption: Betrixaban directly inhibits Factor Xa in the coagulation cascade.
Experimental Workflow: Rabbit Vena Cava Thrombosis Model
Caption: Workflow for the rabbit vena cava thrombosis model.
Logical Relationship: Dose-Dependent Antithrombotic Effect
Caption: Dose-response relationship of betrixaban's antithrombotic effect.
Conclusion
The preclinical data for betrixaban demonstrate its potent and selective inhibition of Factor Xa, which translates to significant antithrombotic efficacy in various animal models of venous and arterial thrombosis. While comprehensive preclinical pharmacokinetic data across multiple species are not widely published, its long half-life and minimal renal clearance are key features highlighted in its development. The established in vivo models and ex vivo assays have been instrumental in characterizing its pharmacodynamic profile and supporting its clinical development as an oral anticoagulant. This technical guide provides a foundational understanding of the preclinical properties of betrixaban for professionals in the field of drug development and thrombosis research.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Portola Pharmaceuticals Announces FDA Grants Fast Track Designation To Betrixaban For Prevention Of Blood Clots In Acute Medically Ill Patients [outsourcedpharma.com]
- 3. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. contractpharma.com [contractpharma.com]
- 6. Iliac artery mural thrombus formation. Effect of antiplatelet therapy on 111In-platelet deposition in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-caliber heparin-coated ePTFE grafts reduce platelet deposition and neointimal hyperplasia in a baboon model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the In Vitro Activity of Betrixaban Hydrochloride on Thrombin Generation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro activity of Betrixaban hydrochloride, focusing on its mechanism of action and its quantifiable effects on thrombin generation. The document details the experimental protocols used to assess its anticoagulant properties and presents key data in a structured format for scientific evaluation.
Mechanism of Action of Betrixaban
Betrixaban is an oral, direct, and selective Factor Xa (FXa) inhibitor.[1] Its primary mechanism of action is the selective blocking of the active site of FXa, an essential enzyme in the coagulation cascade.[2] Unlike indirect inhibitors, Betrixaban does not require a cofactor such as antithrombin III for its activity.[1] It effectively inhibits both free FXa and FXa bound within the prothrombinase complex.[2][3]
The prothrombinase complex, consisting of activated Factor X (FXa) and Factor V (FVa) on a phospholipid surface, is responsible for the rapid conversion of prothrombin (Factor II) into thrombin (Factor IIa). Thrombin is the pivotal enzyme in hemostasis, responsible for converting fibrinogen to fibrin, leading to clot formation.[4][5] By directly inhibiting FXa, Betrixaban effectively decreases prothrombinase activity, which in turn reduces the generation of thrombin.[2][6] This targeted inhibition prevents the amplification of the coagulation cascade without directly affecting platelet aggregation.[1][3]
Quantitative Data on In Vitro Activity
In vitro studies have demonstrated that Betrixaban produces a concentration-dependent anticoagulant effect.[7] Its impact can be measured using various global and specific coagulation assays.
The Thrombin Generation Assay (TGA) is a global hemostasis test that provides a comprehensive assessment of the dynamics of thrombin formation and inhibition.[8] Studies show that Factor Xa inhibitors like Betrixaban significantly alter TGA parameters, primarily by increasing the lag time and time to peak, while decreasing the peak thrombin height and the Endogenous Thrombin Potential (ETP).[9] The TGA is considered an attractive method for assessing the anticoagulant activity of Betrixaban.[7]
Table 1: Representative Effects of Betrixaban on Thrombin Generation Parameters
| Betrixaban Concentration (ng/mL) | Lag Time | Time to Peak | Peak Thrombin | Endogenous Thrombin Potential (ETP) |
|---|---|---|---|---|
| 0 (Control) | Baseline | Baseline | Baseline | Baseline |
| Low (e.g., 5-25) | Increased | Increased | Decreased | Decreased |
| Medium (e.g., 50-100) | Markedly Increased | Markedly Increased | Markedly Decreased | Markedly Decreased |
| High (e.g., 250) | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Decreased |
This table illustrates the expected concentration-dependent trends based on the known effects of FXa inhibitors on TGA.[7][9]
Betrixaban also prolongs standard clotting times in a concentration-dependent manner. The sensitivity of these tests, however, is highly dependent on the specific reagents used.[7]
Table 2: Effect of Betrixaban on Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)
| Betrixaban Concentration (ng/mL) | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (aPTT) |
|---|---|---|
| 0 - 250 | Concentration-dependent prolongation | Concentration-dependent prolongation |
Data derived from in vitro spiking studies using platelet-poor plasma.[7]
Experimental Protocols
Accurate assessment of Betrixaban's in vitro activity relies on standardized and well-defined laboratory protocols.
The TGA measures the cleavage of a fluorogenic substrate by thrombin over time, resulting in a curve (thrombogram) that describes the thrombin generation activity.
Methodology:
-
Sample Preparation: Platelet-poor plasma (PPP) is prepared by centrifuging citrated whole blood to minimize platelet interference.[9]
-
Reagent Preparation: A fluorogenic substrate specific for thrombin is prepared. A trigger solution containing a low concentration of tissue factor (TF) and phospholipids is also prepared.[8]
-
Assay Procedure:
-
Patient PPP, spiked with varying concentrations of Betrixaban (e.g., 0 to 250 ng/mL), is dispensed into a 96-well microplate.[7]
-
The trigger solution is added to initiate coagulation.
-
Immediately after, the fluorogenic substrate is added.
-
-
Measurement: The plate is placed in a fluorometer pre-heated to 37°C. The fluorescence signal, proportional to the amount of thrombin generated, is read kinetically.[9]
-
Data Analysis: A dedicated software calculates the key TGA parameters (Lag Time, ETP, Peak Thrombin, Time to Peak) by comparing the sample's fluorescence curve to a known thrombin calibrator.[8]
This assay is the most appropriate method to estimate the plasma concentration of Betrixaban.[7] It measures the residual activity of a known amount of FXa after inhibition by the drug. The residual FXa activity is inversely proportional to the Betrixaban concentration.[10]
Methodology:
-
Sample Preparation: Patient platelet-poor plasma (PPP) containing Betrixaban is used.
-
Assay Procedure:
-
Measurement: The residual, active FXa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline). The color intensity is measured photometrically at 405 nm.[11]
-
Data Analysis: The amount of color produced is inversely proportional to the concentration of Betrixaban in the sample. The drug concentration is determined by comparing the result to a standard curve generated using known concentrations of Betrixaban.[10]
Conclusion
Betrixaban is a potent and selective direct inhibitor of Factor Xa, which translates to a significant and concentration-dependent reduction in thrombin generation.[12] In vitro assessment using the Thrombin Generation Assay provides a detailed profile of its pharmacodynamic effect, demonstrating a clear impact on the kinetics and overall potential of thrombin formation. For quantitative measurement of drug levels, adapted chromogenic anti-Xa assays are the most suitable method.[7] A thorough understanding of these in vitro characteristics and the methodologies used to measure them is critical for both preclinical research and the clinical application of Betrixaban.
References
- 1. oatext.com [oatext.com]
- 2. Bevyxxa (Betrixaban Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Betrixaban: DVT Uses, Side Effects, Dosage [medicinenet.com]
- 5. mlm-labs.com [mlm-labs.com]
- 6. Betrixaban: A New Oral Factor Xa Inhibitor for Extended Venous Thromboembolism Prophylaxis in High-Risk Hospitalized Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]
- 10. Anti-Xa Assays [practical-haemostasis.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationship of Betrixaban and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles of the structure-activity relationship (SAR) of Betrixaban, a potent and selective oral Factor Xa (FXa) inhibitor. By examining the intricate interplay between molecular structure and biological activity, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel anticoagulants. This document outlines the key structural features of Betrixaban and its analogs that govern their inhibitory potency against FXa, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Introduction: The Quest for a Superior Anticoagulant
Venous thromboembolism (VTE) remains a significant cause of morbidity and mortality worldwide. The coagulation cascade, a complex series of enzymatic reactions, is central to the pathophysiology of thrombosis. Factor Xa, a serine protease, occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapy. The development of direct oral anticoagulants (DOACs) has revolutionized the management of thromboembolic disorders, offering advantages over traditional therapies like warfarin.
Betrixaban (N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide) emerged from systematic SAR studies as a highly potent and selective FXa inhibitor with a distinct pharmacological profile, including a long half-life and minimal renal clearance.[1] Understanding the SAR of Betrixaban and its analogs is crucial for the rational design of next-generation FXa inhibitors with improved efficacy, safety, and pharmacokinetic properties.
Mechanism of Action: Targeting a Key Player in Coagulation
Betrixaban exerts its anticoagulant effect by directly and reversibly inhibiting both free and prothrombinase-bound Factor Xa. This inhibition is competitive and concentration-dependent. By binding to the active site of FXa, Betrixaban prevents the conversion of prothrombin to thrombin, the final common step in the coagulation cascade that leads to fibrin clot formation.
References
An In-depth Technical Guide to the Molecular Targets of Betrixaban Beyond Factor Xa
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betrixaban (Bevyxxa®) is a well-established oral anticoagulant that acts as a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its primary clinical application is the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness who are at risk for thromboembolic complications.[1] While its on-target pharmacology is well-characterized, a comprehensive understanding of a drug's full interaction profile is crucial for both optimizing therapeutic applications and anticipating potential adverse effects or opportunities for drug repurposing.
This technical guide provides an in-depth analysis of the known molecular targets of Betrixaban beyond its primary interaction with Factor Xa. We will present quantitative data on its binding affinities and inhibitory concentrations for various off-target proteins, detail the experimental methodologies used to ascertain these interactions, and visualize the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in pharmacology, drug discovery, and clinical development, offering a deeper insight into the molecular pharmacology of Betrixaban.
Quantitative Summary of Betrixaban Interactions
The following table summarizes the known quantitative data for Betrixaban's interactions with its primary target and identified off-targets. This data provides a basis for comparing the selectivity and potential clinical relevance of these interactions.
| Molecular Target | Assay Type | IC50 | Ki | Citation(s) |
| Factor Xa (FXa) | Enzyme Inhibition Assay | 1.5 nM | - | [3] |
| hERG Potassium Channel | Patch Clamp Assay | 8.9 µM | 1.8 µM | [3] |
| Plasma Kallikrein | Enzyme Inhibition Assay | 6.3 µM | 3.5 µM | [3] |
Identified Molecular Targets Beyond Factor Xa
Beyond its potent inhibition of Factor Xa, Betrixaban has been demonstrated to interact with several other proteins, which could have implications for its overall pharmacological profile.
Ion Channels: hERG Potassium Channel
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component in cardiac action potential repolarization. Inhibition of this channel by non-cardiac drugs is a major safety concern due to the risk of acquired long QT syndrome, which can lead to life-threatening arrhythmias. Betrixaban was specifically designed to have a low affinity for the hERG channel.[1] Experimental data confirms this, with a reported IC50 of 8.9 µM and a Ki of 1.8 µM, indicating a significantly lower potency for hERG inhibition compared to its high affinity for Factor Xa.[3]
Other Proteases
-
Plasma Kallikrein: Betrixaban has been shown to inhibit plasma kallikrein with an IC50 of 6.3 µM and a Ki of 3.5 µM.[3] This interaction is substantially weaker than its inhibition of Factor Xa.
-
SARS-CoV-2 Main Protease (Mpro): In the context of drug repurposing for COVID-19, in silico studies explored the potential for Betrixaban to inhibit the SARS-CoV-2 main protease (Mpro). However, subsequent in vitro binding assays using MicroScale Thermophoresis indicated that the binding affinity is weak, suggesting that a therapeutic effect due to Mpro inhibition is unlikely.[4] Another study that performed in vitro screening of several anticoagulants for anti-SARS-CoV-2 activity did not find Betrixaban to be among the most promising candidates.[5]
Membrane Transporters: P-glycoprotein (P-gp)
Betrixaban is a known substrate of P-glycoprotein (P-gp), an ATP-dependent efflux pump that is highly expressed in various tissues, including the intestines, kidneys, and the blood-brain barrier. This is a clinically significant interaction as co-administration of Betrixaban with potent P-gp inhibitors (e.g., amiodarone, verapamil, ketoconazole) can lead to increased plasma concentrations of Betrixaban and a consequently higher risk of bleeding.[6] Therefore, dose adjustments are recommended when Betrixaban is used concomitantly with P-gp inhibitors.
Innate Immune Signaling: TBK1/IRF3 Pathway
A recent and notable finding is the ability of Betrixaban to activate the innate immune system. This effect is independent of its Factor Xa inhibitory activity.[7] Research has shown that Betrixaban can induce the production of type I interferon (IFN-β) and the expression of interferon-stimulated genes (ISGs).[7] This antiviral and immunomodulatory effect is mediated through the activation of the TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) signaling axis.[7]
Signaling Pathway and Workflow Visualizations
Betrixaban-Induced Activation of the TBK1/IRF3 Innate Immune Pathway
The following diagram illustrates the signaling cascade initiated by Betrixaban, leading to the production of type I interferons.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In vitro interaction of potential antiviral TMPRSS2 inhibitors with human serum albumin and cytochrome P 450 isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Characterizing the binding interactions between P-glycoprotein and eight known cardiovascular transport substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Betrixaban in Preclinical Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of betrixaban, a direct inhibitor of Factor Xa, in established animal models of thrombosis. The following sections detail the mechanism of action, experimental protocols for inducing and evaluating thrombosis, and a summary of efficacy and safety data.
Mechanism of Action: Inhibition of Factor Xa
Betrixaban exerts its anticoagulant effect by directly binding to and inhibiting both free and prothrombinase-bound Factor Xa (FXa). This inhibition blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a critical enzyme in the coagulation cascade that is responsible for the formation of fibrin clots. By reducing thrombin generation, betrixaban effectively attenuates thrombus formation.
Experimental Protocols
This section provides detailed methodologies for three commonly employed animal models to evaluate the efficacy of betrixaban: the Ferric Chloride-Induced Carotid Artery Thrombosis Model in rodents, the Vena Cava Thrombosis Model in rabbits, and the Arteriovenous (AV) Shunt Model in baboons. A protocol for assessing bleeding time, a critical safety endpoint, is also included.
Ferric Chloride-Induced Carotid Artery Thrombosis in Rodents (Arterial Thrombosis Model)
This model is used to assess the efficacy of antithrombotic agents in an arterial thrombosis setting, which is often platelet-rich.
Materials:
-
Rodents (mice or rats)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Doppler ultrasound flow probe
-
Filter paper (cut into small strips)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Saline solution
Procedure:
-
Anesthetize the animal and place it in a supine position on a surgical board.
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe under the artery to obtain a baseline blood flow reading.
-
Saturate a small piece of filter paper with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a specified duration (e.g., 3 minutes).
-
Remove the filter paper and monitor the arterial blood flow continuously using the Doppler probe.
-
The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow. Patency at the end of the observation period (e.g., 30-60 minutes) is also a key endpoint.
Application Notes and Protocols for Measuring Betrixaban Activity Using In Vitro Coagulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betrixaban is an oral, direct, and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] Its primary mechanism of action involves the direct inhibition of both free and prothrombinase-bound FXa, which in turn reduces thrombin generation and subsequent fibrin clot formation.[1][2] Accurate measurement of Betrixaban's anticoagulant activity in vitro is crucial for preclinical research, drug development, and clinical monitoring in specific situations. This document provides detailed application notes and protocols for the most relevant in vitro coagulation assays used to measure Betrixaban activity.
Principle of Coagulation Assays for Betrixaban
The anticoagulant effect of Betrixaban can be assessed using various coagulation assays. The most appropriate and sensitive method is the chromogenic anti-Xa assay, which directly measures the inhibition of FXa.[4][5] Clotting-based assays such as the Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are less sensitive but demonstrate a concentration-dependent prolongation in the presence of Betrixaban.[4]
Coagulation Cascade and Betrixaban's Mechanism of Action
Betrixaban exerts its anticoagulant effect by directly targeting Factor Xa, a key component where the intrinsic and extrinsic pathways of the coagulation cascade converge. The following diagram illustrates Betrixaban's site of action.
Data Presentation
The following tables summarize the quantitative effects of Betrixaban on various in vitro coagulation assays. The data is compiled from multiple studies and may vary depending on the specific reagents and instrumentation used.[4][6]
Table 1: Effect of Betrixaban on Chromogenic Anti-Xa Assay
| Betrixaban Concentration (ng/mL) | Anti-Xa Activity (IU/mL) - Representative Data |
| 0 | 0.00 |
| 25 | ~0.25 |
| 50 | ~0.50 |
| 100 | ~1.00 |
| 150 | ~1.50 |
| 250 | ~2.50 |
Note: The relationship between Betrixaban concentration and anti-Xa activity is generally linear.[6] Specific calibrators and controls for Betrixaban should be used for accurate quantification.
Table 2: Effect of Betrixaban on Prothrombin Time (PT)
| Betrixaban Concentration (ng/mL) | Clotting Time (seconds) - Reagent A | Clotting Time (seconds) - Reagent B |
| 0 | 12.5 | 13.0 |
| 50 | 14.0 | 15.5 |
| 100 | 15.8 | 18.0 |
| 150 | 17.5 | 20.5 |
| 250 | 20.0 | 24.0 |
Note: The sensitivity of PT assays to Betrixaban is highly dependent on the thromboplastin reagent used.[4]
Table 3: Effect of Betrixaban on Activated Partial Thromboplastin Time (aPTT)
| Betrixaban Concentration (ng/mL) | Clotting Time (seconds) - Reagent X | Clotting Time (seconds) - Reagent Y |
| 0 | 30 | 32 |
| 50 | 38 | 42 |
| 100 | 45 | 51 |
| 150 | 52 | 60 |
| 250 | 65 | 75 |
Note: The responsiveness of aPTT assays to Betrixaban varies with the activator and phospholipid composition of the reagent.[4]
Experimental Protocols
The following are detailed protocols for the key in vitro coagulation assays for measuring Betrixaban activity.
Experimental Workflow
The general workflow for performing in vitro coagulation assays with Betrixaban is outlined below.
Protocol 1: Chromogenic Anti-Xa Assay
This assay is the recommended method for quantifying Betrixaban concentration.[6]
Materials:
-
Platelet-Poor Plasma (PPP)
-
Betrixaban calibrators and controls
-
Chromogenic Anti-Xa assay kit (containing Factor Xa reagent, chromogenic substrate, and buffer)
-
Microplate reader or coagulation analyzer
-
Incubator (37°C)
Procedure:
-
Preparation: Prepare Betrixaban calibrators and quality controls by spiking known concentrations of Betrixaban into PPP.
-
Sample Incubation: In a microplate well or cuvette, add a specific volume of the plasma sample (calibrator, control, or unknown).
-
Reagent Addition: Add the Factor Xa reagent to the plasma and incubate for a specified time at 37°C. During this incubation, Betrixaban in the plasma will inhibit the added FXa.
-
Substrate Reaction: Add the chromogenic substrate specific for FXa. The residual, uninhibited FXa will cleave the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline).
-
Measurement: Measure the rate of color development (change in optical density per minute) at a specific wavelength (e.g., 405 nm) using a microplate reader or coagulometer. The rate of color change is inversely proportional to the concentration of Betrixaban in the sample.[7]
-
Quantification: Generate a calibration curve by plotting the rate of color change against the known concentrations of the Betrixaban calibrators. Determine the concentration of Betrixaban in the unknown samples by interpolating their results from the calibration curve.
Protocol 2: Prothrombin Time (PT) Assay
This assay evaluates the extrinsic and common pathways of coagulation.
Materials:
-
Platelet-Poor Plasma (PPP)
-
Betrixaban-spiked plasma samples
-
PT reagent (containing thromboplastin and calcium)
-
Coagulation analyzer or a water bath (37°C) and stopwatch
Procedure:
-
Sample Preparation: Prepare a series of plasma samples with varying concentrations of Betrixaban.
-
Incubation: Pipette a volume of the plasma sample into a cuvette and incubate at 37°C for a specified time.
-
Clot Initiation: Add a pre-warmed volume of the PT reagent to the plasma sample and simultaneously start a timer.
-
Clot Detection: Measure the time taken for a fibrin clot to form. This can be done automatically by a coagulation analyzer or manually by observing the formation of a visible clot.
-
Data Analysis: Record the clotting time in seconds. Plot the clotting time against the concentration of Betrixaban to observe the concentration-dependent effect.
Protocol 3: Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the intrinsic and common pathways of coagulation.
Materials:
-
Platelet-Poor Plasma (PPP)
-
Betrixaban-spiked plasma samples
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulation analyzer or a water bath (37°C) and stopwatch
Procedure:
-
Sample Preparation: Prepare plasma samples with a range of Betrixaban concentrations.
-
Activation: In a cuvette, mix a volume of the plasma sample with the aPTT reagent and incubate at 37°C for a defined period to allow for the activation of contact factors.
-
Clot Initiation: Add a pre-warmed volume of CaCl2 solution to the mixture and start a timer.
-
Clot Detection: Measure the time required for the formation of a fibrin clot, either automatically or manually.
-
Data Analysis: Record the clotting time in seconds. Correlate the prolongation of the aPTT with the concentration of Betrixaban.
Conclusion
The chromogenic anti-Xa assay is the most sensitive and reliable method for the in vitro measurement of Betrixaban activity. While PT and aPTT assays are less sensitive, they can still provide qualitative or semi-quantitative information on the anticoagulant effect of Betrixaban, with the understanding that the results are highly reagent-dependent. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of coagulation and drug development. It is essential to use specific calibrators and controls for Betrixaban to ensure the accuracy and reproducibility of the results.
References
- 1. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 7. lancet.co.za [lancet.co.za]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Betrixaban in Human Plasma
Abstract
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of Betrixaban, a direct Factor Xa inhibitor, in human plasma. The described protocol utilizes a simple and efficient protein precipitation method for sample preparation and a stable isotope-labeled internal standard (Betrixaban-d4) to ensure high accuracy and reproducibility. The method has been validated over a linear range of 10 to 500 ng/mL and has demonstrated excellent performance in terms of accuracy, precision, recovery, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Betrixaban is an oral anticoagulant that acts as a direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. Its therapeutic use requires careful monitoring to ensure efficacy while minimizing the risk of bleeding events. A robust and reliable analytical method for the quantification of Betrixaban in plasma is therefore essential for both clinical and research applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification. This application note provides a detailed protocol for the determination of Betrixaban in human plasma using a validated LC-MS/MS method.
Materials and Reagents
-
Analytes: Betrixaban, Betrixaban-d4 (Internal Standard)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water
-
Chemicals: Ammonium formate
-
Plasma: Human plasma with K2EDTA as anticoagulant
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of Betrixaban and Betrixaban-d4 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into blank human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 10 µL of the internal standard working solution (Betrixaban-d4, 500 ng/mL).
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Initial: 95% A, 5% B; 0.5 min: 95% A, 5% B; 2.5 min: 5% A, 95% B; 3.0 min: 5% A, 95% B; 3.1 min: 95% A, 5% B; 4.0 min: 95% A, 5% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Betrixaban | Betrixaban-d4 (Internal Standard) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [Value to be confirmed by search] | [Value to be confirmed by search] |
| Product Ion (m/z) | [Value to be confirmed by search] | [Value to be confirmed by search] |
| Collision Energy (eV) | [Value to be confirmed by search] | [Value to be confirmed by search] |
| Declustering Potential (V) | [Value to be confirmed by search] | [Value to be confirmed by search] |
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters included linearity, accuracy, precision, recovery, and stability.
Table 3: Linearity of Calibration Curve
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Betrixaban | 10 - 500 | > 0.99 |
Table 4: Accuracy and Precision
| QC Concentration | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 30 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 150 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 400 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 5: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Betrixaban | Low (30) | > 85 | 85 - 115 |
| High (400) | > 85 | 85 - 115 |
Table 6: Stability
| Stability Condition | Duration | Temperature (°C) | Stability (%) |
| Freeze-Thaw (3 cycles) | 3 cycles | -20 to Room Temp | 85 - 115 |
| Short-term (Bench-top) | 4 hours | Room Temperature | 85 - 115 |
| Long-term | 30 days | -80 | 85 - 115 |
| Post-preparative (Autosampler) | 24 hours | 4 | 85 - 115 |
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS quantification of Betrixaban in plasma.
Conclusion
The LC-MS/MS method described in this application note is a reliable, sensitive, and robust for the quantification of Betrixaban in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the method's accuracy and precision. This validated method is well-suited for high-throughput analysis in clinical and research settings for pharmacokinetic assessments and therapeutic drug monitoring of Betrixaban.
Application Notes and Protocols: Betrixaban as a Tool Compound in Coagulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betrixaban is a potent and selective oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] Its distinct pharmacological profile, including a long half-life, minimal renal clearance, and lack of significant metabolism by cytochrome P450 enzymes, makes it a valuable tool compound for in vitro and in vivo studies of coagulation and thrombosis.[2][4][5] These application notes provide detailed protocols for utilizing Betrixaban in common coagulation assays and summarize its key quantitative parameters to facilitate its use in research settings.
Mechanism of Action
Betrixaban directly, competitively, and reversibly binds to the active site of both free and prothrombinase-bound Factor Xa, thereby inhibiting its enzymatic activity.[2][6][7] Unlike indirect FXa inhibitors, its action is independent of antithrombin III.[2][8] By inhibiting FXa, Betrixaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final common pathway of both the intrinsic and extrinsic coagulation cascades. This leads to a dose-dependent reduction in thrombin generation and subsequent fibrin clot formation.[2][8][9]
Data Presentation
Pharmacokinetic and Pharmacodynamic Properties of Betrixaban
| Parameter | Value | Reference |
| Target | Factor Xa | [2][3] |
| IC50 (Factor Xa) | 1.5 nM | [10] |
| Ki (Factor Xa) | 0.117 nM | [11] |
| Half-life (terminal) | 35 - 45 hours | [2][6] |
| Half-life (effective) | 19 - 27 hours | [2][6] |
| Bioavailability (oral) | 34% | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | 3 - 4 hours | [1][2] |
| Protein Binding | ~60% | [2] |
| Metabolism | Minimal, not metabolized by CYP enzymes | [2][6] |
| Excretion | Primarily hepato-biliary (~85% in feces) | [1][3] |
| Renal Clearance | Minimal (5-7% of administered dose) | [1][3] |
In Vitro Effects of Betrixaban on Coagulation Assays
| Assay | Effect | Concentration Dependence | Notes | Reference |
| Prothrombin Time (PT) | Prolongation | Concentration-dependent, linear relationship. Sensitivity varies with the reagent used. | The concentration required to double the clotting time (2xCT) is reagent-dependent, ranging from approximately 199 ng/mL to 530 ng/mL. | [12][13] |
| activated Partial Thromboplastin Time (aPTT) | Prolongation | Concentration-dependent, linear relationship. Sensitivity is reagent-dependent. | Less sensitive than PT and anti-Xa assays. | [4][12][13] |
| Anti-Factor Xa Assay | Increased Inhibition | Strong, linear correlation. High sensitivity. | The most suitable assay for measuring Betrixaban concentration and its anticoagulant effect. Specific calibrators are recommended. | [12][13][14] |
| Thrombin Generation Assay (TGA) | Inhibition | Concentration-dependent inhibition of thrombin generation. | Parameters like peak thrombin and endogenous thrombin potential (ETP) are sensitive to Betrixaban. | [12][13][15] |
Experimental Protocols
Preparation of Betrixaban Stock Solutions
For in vitro experiments, Betrixaban can be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate assay buffer or plasma to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent does not exceed a level that could affect the assay performance (typically <0.5%).
Prothrombin Time (PT) Assay
Principle: The PT assay assesses the integrity of the extrinsic and common pathways of coagulation. The assay measures the time it takes for a clot to form after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to citrated plasma.
Materials:
-
Test plasma (platelet-poor) containing various concentrations of Betrixaban
-
Control plasma (normal and high)
-
PT reagent (containing thromboplastin and calcium chloride)
-
Coagulometer or water bath at 37°C
-
Pipettes and tips
-
Test tubes
-
Pre-warm the PT reagent and plasma samples to 37°C.
-
Pipette 100 µL of the plasma sample (or control) into a pre-warmed cuvette or test tube.
-
Incubate the plasma for a specified time according to the coagulometer manufacturer's instructions (typically 1-3 minutes).
-
Rapidly add 200 µL of the pre-warmed PT reagent to the plasma sample and simultaneously start a timer.
-
Record the time in seconds for the formation of a fibrin clot.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay evaluates the intrinsic and common pathways of coagulation. The assay measures the clotting time after the addition of a contact activator (e.g., silica, kaolin), phospholipids (partial thromboplastin), and calcium to citrated plasma.
Materials:
-
Test plasma (platelet-poor) containing various concentrations of Betrixaban
-
Control plasma (normal and high)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
Coagulometer or water bath at 37°C
-
Pipettes and tips
-
Test tubes
-
Pre-warm the aPTT reagent, CaCl2 solution, and plasma samples to 37°C.
-
Pipette 100 µL of the plasma sample (or control) into a pre-warmed cuvette or test tube.
-
Add 100 µL of the pre-warmed aPTT reagent to the plasma.
-
Incubate the plasma-reagent mixture for a specified activation time at 37°C (typically 3-5 minutes).
-
Rapidly add 100 µL of the pre-warmed CaCl2 solution and simultaneously start a timer.
-
Record the time in seconds for the formation of a fibrin clot.
Chromogenic Anti-Factor Xa Assay
Principle: This assay directly measures the activity of Factor Xa inhibitors like Betrixaban. A known amount of excess Factor Xa is added to a plasma sample containing the inhibitor. The residual, uninhibited Factor Xa then cleaves a chromogenic substrate, releasing a colored compound. The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.
Materials:
-
Test plasma (platelet-poor) containing various concentrations of Betrixaban
-
Betrixaban calibrators and controls
-
Reagent containing a fixed amount of bovine or human Factor Xa
-
Chromogenic substrate for Factor Xa
-
Assay buffer
-
Microplate reader or automated coagulation analyzer with chromogenic capabilities
-
Prepare a standard curve using Betrixaban calibrators of known concentrations.
-
Pipette the plasma samples, controls, and calibrators into the wells of a microplate or analyzer cuvettes.
-
Add the Factor Xa reagent to each well and incubate for a specific time at 37°C to allow Betrixaban to inhibit the FXa.
-
Add the chromogenic substrate to each well. The residual Factor Xa will cleave the substrate, leading to a color change.
-
Measure the absorbance (optical density) at the appropriate wavelength (e.g., 405 nm) using a microplate reader. The rate of color change is inversely proportional to the Betrixaban concentration.
-
Calculate the Betrixaban concentration in the test samples by interpolating the results from the standard curve.
Visualizations
Coagulation Cascade and Betrixaban's Mechanism of Action
References
- 1. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betrixaban (PRT054021): pharmacology, dose selection and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Betrixaban | MedPath [trial.medpath.com]
- 8. Bevyxxa (betrixaban) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Betrixaban - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 13. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Xa Assays [practical-haemostasis.com]
- 15. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 17. atlas-medical.com [atlas-medical.com]
- 18. biolabo.fr [biolabo.fr]
- 19. chronolab.com [chronolab.com]
- 20. linear.es [linear.es]
- 21. atlas-medical.com [atlas-medical.com]
- 22. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 23. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
Application Notes: The Role of Betrixaban in Elucidating the Intrinsic and Extrinsic Coagulation Pathways
Introduction
Betrixaban is an oral, direct, and reversible inhibitor of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.[1][2] Its high specificity and predictable pharmacokinetics make it a valuable tool for researchers, scientists, and drug development professionals studying the mechanisms of hemostasis and thrombosis.[3] By inhibiting FXa, Betrixaban effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of a fibrin clot.[2][4] These application notes provide a comprehensive overview of how Betrixaban can be utilized in vitro to study and differentiate the coagulation cascades, complete with detailed experimental protocols and data interpretation guidelines.
Mechanism of Action
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into two initial pathways that converge into a common pathway:
-
The Extrinsic Pathway: Initiated by tissue factor (Factor III) released from damaged cells, which activates Factor VII. This complex then directly activates Factor X.[5] This pathway is responsible for the initial burst of thrombin generation.
-
The Intrinsic Pathway: Activated when blood comes into contact with a negatively charged surface, triggering a cascade involving Factors XII, XI, IX, and VIII.[5] This pathway serves to amplify the coagulation signal.
-
The Common Pathway: Both pathways converge on the activation of Factor X to Factor Xa. FXa, along with its cofactor Factor Va, forms the prothrombinase complex, which converts prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then cleaves fibrinogen into fibrin, which polymerizes to form a clot.[5][6]
Betrixaban exerts its anticoagulant effect by directly binding to the active site of both free and prothrombinase-bound Factor Xa, thereby inhibiting its enzymatic activity.[7][8] This action prevents the amplification of the coagulation cascade and thrombin generation.[8]
Caption: The Coagulation Cascade and Betrixaban's Point of Inhibition.
Data Presentation: In Vitro Effects of Betrixaban
The anticoagulant effect of Betrixaban can be quantified using various standard and specialized coagulation assays. The following tables summarize key quantitative data.
Table 1: Effect of Betrixaban on Clotting Assays
| Assay | Effect | Key Finding |
| Prothrombin Time (PT) | Concentration-dependent prolongation[9] | Measures the extrinsic and common pathways. Sensitivity is dependent on the specific reagent used.[9] |
| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation[9] | Measures the intrinsic and common pathways. Sensitivity varies with the reagent.[9] |
| Thromboelastography (TEG) | Stronger anticoagulant effect than other FXa inhibitors at equivalent concentrations.[10] | Provides a global assessment of hemostasis. Betrixaban significantly prolongs the r-time parameter.[10] |
Table 2: Inhibitory Potency of Betrixaban
| Parameter | Value | Assay Method | Reference |
| IC50 (Anti-Xa Activity) | >1000 ng/mL (>2.22 µM) | Amidolytic Anti-Xa Assay | [11] |
| IC50 (Anti-Xa Activity) | 1300 ng/mL (2.88 µM) | Amidolytic Anti-Xa Assay | [10] |
| IC50 (Thrombin Generation - Peak Thrombin) | 60 ng/mL (133 nM) | Calibrated Automated Thrombogram (CAT) | [11] |
IC50 (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following protocols outline standard laboratory procedures for assessing the impact of Betrixaban on the coagulation pathways.
Caption: General workflow for in vitro evaluation of Betrixaban.
Protocol 1: General Sample Preparation
This protocol describes the preparation of plasma samples spiked with Betrixaban, a necessary first step for all subsequent assays.[9]
-
Prepare Betrixaban Stock Solution: Dissolve Betrixaban powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Prepare Working Solutions: Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Prepare Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 2000 x g for 15 minutes at room temperature.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.
-
Pool the plasma from multiple donors to minimize individual variability.
-
-
Spike Plasma: Add a small, fixed volume of each Betrixaban working solution to aliquots of the PPP to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 250 ng/mL).[9] Ensure the final solvent concentration is consistent across all samples (typically ≤1%). Include a vehicle control (plasma with solvent only).
-
Incubation: Gently mix and allow the spiked samples to incubate for a short period (e.g., 15-30 minutes) at room temperature before analysis.
Protocol 2: Prothrombin Time (PT) Assay
The PT assay evaluates the integrity of the extrinsic and common coagulation pathways.
-
Reagent and Sample Preparation: Pre-warm the PT reagent (containing tissue factor and calcium) and the Betrixaban-spiked plasma samples to 37°C.
-
Assay Performance:
-
Pipette 50 µL of a spiked plasma sample into a pre-warmed coagulometer cuvette.
-
Incubate for 3 minutes at 37°C.
-
Dispense 100 µL of the pre-warmed PT reagent into the cuvette to initiate the clotting reaction.
-
The coagulometer will automatically measure the time (in seconds) required for clot formation.
-
-
Data Analysis: Record the clotting time for each Betrixaban concentration. Compare the clotting times of Betrixaban-spiked samples to the vehicle control.
Protocol 3: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common coagulation pathways.
-
Reagent and Sample Preparation: Pre-warm the aPTT reagent (containing a contact activator and phospholipids) and calcium chloride (CaCl₂) solution to 37°C. Pre-warm the Betrixaban-spiked plasma samples.
-
Assay Performance:
-
Pipette 50 µL of a spiked plasma sample and 50 µL of the aPTT reagent into a pre-warmed coagulometer cuvette.
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.
-
Dispense 50 µL of pre-warmed CaCl₂ into the cuvette to start the reaction.
-
The coagulometer will measure the time (in seconds) to clot formation.
-
-
Data Analysis: Record the clotting time for each concentration. A concentration-dependent prolongation of the aPTT is expected.[9]
Protocol 4: Chromogenic Anti-Xa Assay
This assay directly quantifies the inhibitory activity of Betrixaban against Factor Xa and is the most appropriate method for estimating its concentration.[9]
-
Principle: A known amount of FXa is added to the plasma sample. Betrixaban inhibits a portion of this FXa. The residual, uninhibited FXa cleaves a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the Betrixaban concentration.
-
Assay Performance:
-
Pipette the Betrixaban-spiked plasma sample into a microplate well.
-
Add a reagent containing a fixed amount of bovine or human FXa. Incubate for a short period.
-
Add a chromogenic substrate specific for FXa.
-
Measure the rate of color development (change in absorbance over time) at 405 nm using a microplate reader.
-
-
Data Analysis: Create a calibration curve using plasma standards with known Betrixaban concentrations. Use this curve to determine the activity or concentration of Betrixaban in the test samples.
Protocol 5: Thrombin Generation Assay (TGA)
TGA provides a comprehensive assessment of the overall potential of a plasma sample to generate thrombin. It is sensitive to inhibitors of both the intrinsic and extrinsic pathways.
-
Principle: A small amount of tissue factor and phospholipids are added to the plasma to trigger coagulation. A fluorogenic substrate for thrombin is also included. As thrombin is generated, it cleaves the substrate, releasing a fluorescent signal that is monitored over time.
-
Assay Performance:
-
Pipette Betrixaban-spiked plasma into a microplate well.
-
Add a trigger reagent (containing tissue factor and phospholipids) and the fluorogenic substrate.
-
Place the plate in a fluorometer equipped with a dispenser for calcium chloride and temperature control (37°C).
-
Initiate the reaction by dispensing calcium chloride.
-
Measure fluorescence intensity over time (e.g., 60 minutes).
-
-
Data Analysis: The resulting data is used to generate a thrombogram (thrombin concentration vs. time). Key parameters include Lag Time, Endogenous Thrombin Potential (ETP or the area under the curve), and Peak Thrombin. Betrixaban is expected to prolong the lag time and suppress both the ETP and peak thrombin.[12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Betrixaban - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Betrixaban (PRT054021): pharmacology, dose selection and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betrixaban: DVT Uses, Side Effects, Dosage [medicinenet.com]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. Anticoagulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bevyxxa (betrixaban) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Factor Xa Inhibitors Using Betrixaban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor Xa (FXa) is a critical enzyme in the coagulation cascade, playing a pivotal role at the convergence of the intrinsic and extrinsic pathways. It is responsible for the conversion of prothrombin to thrombin, the final enzyme in the clotting cascade that leads to the formation of a fibrin clot.[1] Due to its central role, FXa has emerged as a key target for the development of anticoagulant therapies for the prevention and treatment of thromboembolic disorders.[2][3] Direct oral anticoagulants (DOACs) that specifically target FXa have shown significant therapeutic advantages.[4]
Betrixaban is a potent and selective oral inhibitor of Factor Xa.[5][6] It directly binds to the active site of FXa, thereby inhibiting its enzymatic activity and preventing thrombin generation.[4] Understanding the inhibitory activity of novel compounds against FXa is crucial in the discovery of new anticoagulant drugs. High-throughput screening (HTS) assays are essential tools for rapidly evaluating large libraries of chemical compounds to identify potential FXa inhibitors.[7] This document provides detailed application notes and protocols for chromogenic and fluorogenic HTS assays for the identification of FXa inhibitors, using Betrixaban as a reference compound.
Signaling Pathway of Factor Xa in Coagulation
Factor Xa is the activated form of Factor X and is a serine protease. Its primary role is to assemble with its cofactor, Factor Va, on a phospholipid surface in the presence of calcium ions to form the prothrombinase complex. This complex then proteolytically cleaves prothrombin (Factor II) to generate thrombin (Factor IIa). Thrombin, in turn, cleaves fibrinogen to fibrin, which polymerizes to form a stable blood clot. Beyond its role in coagulation, FXa can also activate cell signaling pathways through protease-activated receptors (PARs).[8]
Caption: Factor Xa signaling cascade in blood coagulation.
Principles of High-Throughput Screening Assays
High-throughput screening for FXa inhibitors typically relies on either chromogenic or fluorogenic assays. Both assay formats are based on the principle of measuring the enzymatic activity of FXa through the cleavage of a synthetic substrate.[9][10]
-
Chromogenic Assays: In a chromogenic assay, FXa cleaves a colorless synthetic substrate, releasing a chromophore, typically p-nitroaniline (pNA). The amount of pNA released is directly proportional to the FXa activity and can be quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).[2][11] In the presence of an inhibitor like Betrixaban, the activity of FXa is reduced, leading to a decrease in the colorimetric signal.
-
Fluorogenic Assays: Fluorogenic assays utilize a substrate that is conjugated to a fluorophore, rendering it non-fluorescent or "quenched." When FXa cleaves the substrate, the fluorophore is released, resulting in an increase in fluorescence intensity.[10] The fluorescence signal is directly proportional to the FXa activity. Inhibitors of FXa will cause a decrease in the fluorescence signal.
Experimental Protocols
The following are detailed protocols for performing chromogenic and fluorogenic HTS assays to identify and characterize FXa inhibitors, using Betrixaban as a reference inhibitor.
Chromogenic High-Throughput Screening Assay Protocol
This protocol is designed for a 96-well or 384-well microplate format.[9]
Materials:
-
Purified Human Factor Xa
-
Chromogenic FXa Substrate (e.g., containing a p-nitroaniline moiety)
-
Assay Buffer (e.g., Tris-buffered saline, pH 8.3, containing CaCl2)
-
Betrixaban (for use as a reference inhibitor)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
Caption: Workflow for the chromogenic Factor Xa HTS assay.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human Factor Xa in pre-warmed assay buffer to the desired final concentration (e.g., 0.125 ng/µl).[9] Keep the diluted enzyme on ice.
-
Prepare a stock solution of Betrixaban in a suitable solvent (e.g., DMSO). Perform serial dilutions of the Betrixaban stock solution in assay buffer to generate a concentration-response curve. The final concentration of DMSO in the assay should not exceed 1%.
-
Prepare test compounds at various concentrations in assay buffer. Ensure the final solvent concentration is consistent across all wells.
-
-
Assay Plate Setup (96-well format):
-
Negative Control (Maximal FXa activity): Add 40 µL of assay buffer and 10 µL of vehicle (e.g., 1% DMSO in assay buffer).
-
Positive Control (Maximal Inhibition): Add 40 µL of assay buffer and 10 µL of a high concentration of Betrixaban.
-
Test Wells: Add 40 µL of assay buffer and 10 µL of the diluted test compounds.
-
Reference Wells: Add 40 µL of assay buffer and 10 µL of each Betrixaban dilution.
-
Add 40 µL of the diluted Factor Xa solution to all wells except for a "blank" control (which receives assay buffer instead).
-
-
Pre-incubation:
-
Mix the plate gently and incubate at room temperature for 10-15 minutes to allow the inhibitors to bind to FXa.[9]
-
-
Reaction Initiation:
-
Prepare the chromogenic substrate solution according to the manufacturer's instructions.
-
Add 50 µL of the substrate solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at 405 nm using a microplate reader. Kinetic readings can also be performed to monitor the reaction progress over time.
-
-
Data Analysis:
-
Calculate the percentage of FXa inhibition for each test compound and Betrixaban concentration using the following formula: % Inhibition = [1 - (Absorbance_sample - Absorbance_blank) / (Absorbance_negative_control - Absorbance_blank)] x 100
-
Plot the % inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Fluorogenic High-Throughput Screening Assay Protocol
This protocol is also suitable for 96-well or 384-well microplate formats.[10]
Materials:
-
Purified Human Factor Xa
-
Fluorogenic FXa Substrate (e.g., linked to AMC)
-
Assay Buffer
-
Betrixaban
-
Test compounds
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of approximately 350/450 nm
Experimental Workflow:
Caption: Workflow for the fluorogenic Factor Xa HTS assay.
Procedure:
-
Reagent Preparation:
-
Follow the same reagent preparation steps as for the chromogenic assay.
-
-
Assay Plate Setup (96-well format):
-
Negative Control: Add 50 µL of diluted FXa enzyme solution and 10 µL of vehicle.
-
Positive Control: Add 50 µL of diluted FXa enzyme solution and 10 µL of a high concentration of Betrixaban.
-
Test Wells: Add 50 µL of diluted FXa enzyme solution and 10 µL of the diluted test compounds.
-
Reference Wells: Add 50 µL of diluted FXa enzyme solution and 10 µL of each Betrixaban dilution.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at room temperature for 10-15 minutes.
-
-
Reaction Initiation:
-
Prepare the fluorogenic substrate solution.
-
Add 40 µL of the substrate solution to each well.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity in kinetic mode for 30-60 minutes at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of FXa inhibition using the reaction rates: % Inhibition = [1 - (Rate_sample - Rate_blank) / (Rate_negative_control - Rate_blank)] x 100
-
Determine the IC50 values as described for the chromogenic assay.
-
Data Presentation
The following tables summarize key quantitative data for the characterization of Factor Xa inhibitors.
Table 1: Assay Performance Metrics
| Parameter | Chromogenic Assay | Fluorogenic Assay | Acceptance Criteria |
| Z'-Factor | Typically > 0.5 | Typically > 0.5 | ≥ 0.4 is acceptable for HTS |
| Signal-to-Background (S/B) Ratio | Dependent on substrate and enzyme concentration | Dependent on substrate and enzyme concentration | > 2 is generally desirable |
| DMSO Tolerance | < 1% final concentration | < 1% final concentration | Assay performance should not be significantly affected at the final DMSO concentration used |
Note: The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. The signal-to-background ratio compares the signal of the uninhibited reaction to the background signal.
Table 2: Inhibitory Potency (IC50) of Betrixaban in a Chromogenic Factor Xa Assay
| Inhibitor | IC50 (ng/mL) | IC50 (µM) |
| Betrixaban | >1000 | >1.82 |
Data extracted from a comparative study of Factor Xa inhibitors.[8] The IC50 value represents the concentration of the inhibitor required to reduce the activity of Factor Xa by 50%.
Table 3: Comparative Inhibitory Effects of Direct Oral Factor Xa Inhibitors
| Assay | Apixaban | Betrixaban | Edoxaban | Rivaroxaban |
| Thrombin Generation (Peak Thrombin, nM at 1.0 µg/mL) | 9.5 (4.4) | 10.3 (4.2) | 11.1 (6.2) | 16.0 (6.7) |
| Fibrin Formation (Clot Density at 15 min) | Moderate Inhibition | Weaker Inhibition | Strong Inhibition | Strongest Inhibition |
| Amidolytic Anti-Xa Assay (IC50, ng/mL) | < Edoxaban | > Rivaroxaban | < Apixaban | < Betrixaban |
This table provides a qualitative and quantitative comparison of the effects of different Factor Xa inhibitors in various assays, demonstrating that the measured anti-Xa activity alone does not fully reflect the overall biological spectrum of these agents.[8] Data for peak thrombin are presented as mean (SD).
Conclusion
The chromogenic and fluorogenic HTS assays described provide robust and reliable methods for identifying and characterizing novel Factor Xa inhibitors. Betrixaban serves as an excellent reference compound for these assays due to its high potency and selectivity for FXa. By following these detailed protocols and utilizing the provided data for comparison, researchers can effectively screen large compound libraries and advance the discovery of new anticoagulant therapies. Careful assay validation, including the determination of the Z'-factor, is crucial to ensure the quality and reliability of the screening data.
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor Xa inhibitors: critical considerations for clinical development and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Formulary Drug Review: Betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Betrixaban Hydrochloride Precipitation in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Betrixaban hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound, like many active pharmaceutical ingredients (APIs), has limited aqueous solubility. Precipitation can be triggered by several factors:
-
pH Shift: Betrixaban's solubility is likely pH-dependent. A shift in the pH of your solution to a range where the molecule is less ionized can significantly decrease its solubility and cause it to precipitate.
-
Concentration: Exceeding the saturation solubility of this compound in a given aqueous medium at a specific temperature will lead to precipitation.
-
Temperature Changes: A decrease in temperature can lower the solubility of the compound, leading to precipitation.
-
Common-Ion Effect: The presence of other ions in your solution, particularly from buffers or salts, can reduce the solubility of this compound. For instance, studies on Betrixaban maleate have shown a significant decrease in solubility due to the common-ion effect.[1]
-
Solvent Composition: Changes in the composition of your aqueous solution, such as the addition of a co-solvent in which this compound is less soluble, can induce precipitation.
Q2: What is the aqueous solubility of this compound?
A2: Specific quantitative data for the solubility of this compound across a wide range of pH values and temperatures is not extensively published. However, it is classified as a poorly water-soluble drug. It is crucial to experimentally determine the solubility in your specific buffer system and conditions.
Q3: Can the choice of salt form affect the solubility of Betrixaban?
A3: Yes, the salt form can significantly impact solubility. A study on a Betrixaban maleate salt-cocrystal hydrate demonstrated that this form had a tenfold lower solubility compared to the parent salt, which was attributed to the common-ion effect.[1] This highlights that while salt formation is a common strategy to enhance solubility, the specific counter-ion and the overall composition of the medium are critical.
Troubleshooting Guide: Resolving this compound Precipitation
This guide provides systematic approaches to troubleshoot and overcome the precipitation of this compound in your experiments.
Initial Assessment of Precipitation
The first step in troubleshooting is to identify the likely cause of precipitation. Consider the following questions:
-
At what stage of the experiment did the precipitation occur (e.g., upon addition of a buffer, after a temperature change, over time)?
-
What is the pH of the final solution?
-
What is the concentration of this compound?
-
What other components are present in the solution (e.g., buffers, salts, excipients)?
The workflow for troubleshooting is illustrated in the diagram below.
Caption: Troubleshooting workflow for this compound precipitation.
Advanced Formulation Strategies
If basic adjustments do not resolve the precipitation, consider the following formulation strategies, which are commonly used to enhance the solubility of poorly water-soluble drugs.
Creating a solid dispersion of this compound with an inert hydrophilic carrier can enhance its dissolution rate and apparent solubility. In a solid dispersion, the drug is dispersed at a molecular level within the carrier matrix, often in an amorphous state, which has higher energy and solubility than the crystalline form.
Applicable Carriers:
-
Polyethylene Glycols (e.g., PEG 6000)
-
Poloxamers (e.g., Poloxamer 188)
-
Polyvinylpyrrolidones (e.g., PVP K-30)
-
Soluplus®
Data on Analogous Drugs (Rivaroxaban):
| Carrier | Drug:Carrier Ratio (w/w) | Preparation Method | Dissolution Enhancement |
| PEG 6000 | 1:1.5 | Solvent Evaporation | > 2-fold increase |
| Poloxamer 188 | 1:3 | Melting | Significant increase |
Data inferred from studies on Rivaroxaban, a structurally similar Factor Xa inhibitor.
The following diagram illustrates the workflow for preparing and evaluating a solid dispersion.
Caption: Workflow for solid dispersion preparation and evaluation.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble molecules like Betrixaban, forming inclusion complexes that have enhanced aqueous solubility.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Methyl-β-Cyclodextrin (Me-β-CD)
Data on Analogous Drugs (Rivaroxaban):
| Cyclodextrin | Drug:CD Molar Ratio | Preparation Method | Solubility Enhancement |
| β-CD | 1:2 | Kneading | 8.26-fold increase |
| HP-β-CD | 1:1 | Lyophilization | Significant increase |
Data from studies on Rivaroxaban.
A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and/or polymers. The reduction in particle size to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.
Key Components:
-
Stabilizers: Surfactants (e.g., Tween 80, Sodium Lauryl Sulfate) and/or polymers (e.g., PVP, Poloxamers) are essential to prevent particle agglomeration.
Preparation Methods:
-
Precipitation-Ultrasonication: The drug is dissolved in an organic solvent and then precipitated in an anti-solvent containing a stabilizer, followed by ultrasonication.
-
High-Pressure Homogenization (HPH): A suspension of the drug in a stabilizer solution is forced through a narrow gap at high pressure, causing particle size reduction.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, hydrophilic carrier (e.g., PVP K-30), suitable organic solvent (e.g., methanol, ethanol).
-
Procedure:
-
Accurately weigh this compound and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both components in a minimal amount of the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a dry film is formed, continue drying under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask, pulverize it gently, and pass it through a sieve.
-
Store the resulting powder in a desiccator.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphization of this compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To check for any interactions between the drug and the carrier.
-
Dissolution Studies: To evaluate the enhancement in dissolution rate.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Materials: this compound, β-cyclodextrin (or its derivative), water-ethanol mixture.
-
Procedure:
-
Accurately weigh this compound and the cyclodextrin in the desired molar ratio (e.g., 1:1, 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Add the this compound to the paste and knead for 60 minutes.
-
During kneading, add more of the solvent mixture if necessary to maintain a suitable consistency.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
Store in a desiccator.
-
-
Characterization:
-
Phase Solubility Studies: To determine the stoichiometry of the complex and the stability constant.
-
DSC and FTIR: To confirm complex formation.
-
Solubility Studies: To quantify the increase in aqueous solubility.
-
Protocol 3: Quantification of this compound by UV-Vis Spectrophotometry for Dissolution Studies
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a standard solution of this compound in the dissolution medium.
-
Scan the solution over a UV range (e.g., 200-400 nm) to determine the λmax.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound in the dissolution medium.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a graph of absorbance versus concentration and determine the linearity and regression equation.
-
-
Sample Analysis:
-
Withdraw samples from the dissolution vessels at predetermined time points.
-
Filter the samples immediately using a suitable syringe filter (e.g., 0.45 µm).
-
Dilute the filtered samples with the dissolution medium to fall within the concentration range of the calibration curve.
-
Measure the absorbance of the diluted samples at the λmax.
-
Calculate the concentration of this compound using the regression equation from the calibration curve, accounting for the dilution factor.
-
-
This technical support guide provides a starting point for addressing the precipitation of this compound. The optimal solution will depend on the specific experimental conditions and requirements. It is recommended to perform preliminary feasibility studies with different strategies to identify the most effective approach for your application.
References
Troubleshooting inconsistent results in Betrixaban coagulation assays
Welcome to the Technical Support Center for Betrixaban Coagulation Assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and accurate results when measuring the anticoagulant effects of Betrixaban. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions for specific issues you may encounter when performing coagulation assays with Betrixaban.
General Questions
Q1: What is Betrixaban and how does it affect coagulation?
Betrixaban is an oral, direct-acting anticoagulant that specifically and reversibly inhibits Factor Xa (FXa).[1] By blocking FXa, Betrixaban prevents the conversion of prothrombin to thrombin, a critical step in the coagulation cascade.[2][3] This inhibition of thrombin generation leads to a dose-dependent anticoagulant effect.[4] Unlike indirect inhibitors like heparin, Betrixaban does not require antithrombin as a cofactor to exert its effect.[2]
Q2: Which coagulation assays are most affected by Betrixaban?
Betrixaban prolongs clotting times in several standard coagulation assays. The most affected are:
-
Prothrombin Time (PT): Shows a concentration-dependent prolongation.[5]
-
Activated Partial Thromboplastin Time (aPTT): Also demonstrates a concentration-dependent prolongation, though sensitivity varies.[5]
-
Dilute Russell Viper Venom Time (dRVV-T): Is prolonged in the presence of Betrixaban.[5]
-
Chromogenic Anti-Xa Assays: These are highly sensitive to Betrixaban and are the most appropriate for quantifying its concentration.[5]
It is important to note that the degree of prolongation in PT and aPTT assays is highly dependent on the specific reagents and instrument used.[5][6]
Troubleshooting Inconsistent Results
Q3: My PT and aPTT results are highly variable between experiments, even with the same Betrixaban concentration. What could be the cause?
Inconsistent PT and aPTT results are a common challenge and can stem from several factors:
-
Reagent Variability: Different commercial PT and aPTT reagents have varying sensitivities to Direct Oral Anticoagulants (DOACs) like Betrixaban.[6][7] Even different lots of the same reagent can introduce variability.[8]
-
Pre-analytical Variables: This is a major source of error in coagulation testing.[9] Key factors include:
-
Improper Sample Collection: Under- or over-filling of the citrate tube alters the blood-to-anticoagulant ratio.[4]
-
Sample Processing: Delays in processing, incorrect centrifugation speed or temperature, and hemolysis can all impact results.[10][11]
-
Sample Storage: Freeze-thaw cycles or prolonged storage at improper temperatures can affect coagulation factor activity.[10]
-
-
Instrument Differences: Different coagulation analyzers can yield varying results with the same sample and reagent.[6]
Troubleshooting Steps:
-
Standardize Reagents: If possible, use the same lot number for a single set of experiments. When changing lots, perform a validation study.
-
Strict Pre-analytical Protocol: Ensure all personnel follow a standardized protocol for blood collection, processing, and storage.
-
Instrument Calibration: Regularly perform and document instrument calibration and quality control checks.
Q4: The anti-Xa assay results are not linear with increasing Betrixaban concentrations. What should I check?
A non-linear relationship in a chromogenic anti-Xa assay can be due to several issues:
-
Improper Dilution: The assay's sensitivity is dependent on the dilution of the plasma sample. An incorrect dilution scheme can lead to non-linear results, especially at higher Betrixaban concentrations.[12]
-
Calibrator Issues: The accuracy of the assay is dependent on the proper preparation and handling of Betrixaban calibrators. Ensure that the calibrators are prepared accurately and stored correctly.
-
Reagent Integrity: Ensure that the Factor Xa and chromogenic substrate reagents have not expired and have been stored according to the manufacturer's instructions.
-
Presence of Interfering Substances: The presence of other anti-Xa inhibitors (e.g., heparin, other DOACs) in the plasma sample will lead to erroneously high anti-Xa activity.[8][13][14]
Troubleshooting Steps:
-
Verify Dilution Protocol: Double-check the dilution steps outlined in your experimental protocol and the assay kit insert.
-
Prepare Fresh Calibrators: If in doubt, prepare a fresh set of Betrixaban calibrators.
-
Run Quality Controls: Include quality control samples with known Betrixaban concentrations in each run to verify assay performance.
-
Review Sample History: Ensure the plasma samples are from subjects not on other anticoagulant therapies.
Q5: There is a discrepancy between the aPTT and anti-Xa results. The aPTT is significantly prolonged, but the anti-Xa result indicates a low Betrixaban concentration. Why might this occur?
This scenario can arise from:
-
Presence of a Lupus Anticoagulant: Lupus anticoagulants are antibodies that can prolong the aPTT in vitro but are not associated with bleeding in vivo. Chromogenic anti-Xa assays are generally not affected by lupus anticoagulants.[15][16]
-
Deficiencies in Intrinsic Pathway Factors: Deficiencies in factors such as VIII, IX, XI, or XII will prolong the aPTT but will not impact the anti-Xa assay, which specifically measures the inhibition of Factor Xa.[7]
-
Contamination with Unfractionated Heparin (UFH): If the sample is contaminated with UFH, the aPTT will be prolonged. While the anti-Xa assay will also be affected, the degree of interference can vary depending on the assay's design (e.g., presence of heparin neutralizers).[13]
Troubleshooting Steps:
-
Patient/Sample History: Review the clinical history for any known coagulopathies or interfering medications.
-
Lupus Anticoagulant Testing: If suspected, perform specific assays for lupus anticoagulant detection.
-
Factor Assays: If a factor deficiency is suspected, perform specific factor activity assays.
Data Presentation: Quantitative Effects of Betrixaban on Coagulation Assays
The following tables summarize the expected effects of Betrixaban on various coagulation assays. Note that results are highly dependent on the reagents and analytical platform used. The data presented here are illustrative and should be confirmed with your specific laboratory setup.
Table 1: Effect of Betrixaban on Prothrombin Time (PT)
| Betrixaban Concentration (ng/mL) | Reagent A (e.g., Neoplastin R®) - PT (seconds) | Reagent B (e.g., Innovin®) - PT (seconds) |
| 0 | ~12.0 | ~12.5 |
| 50 | ~14.5 | ~13.5 |
| 100 | ~17.0 | ~14.5 |
| 250 | ~22.0 | ~16.0 |
Data are hypothetical and based on qualitative descriptions of reagent sensitivity.[6][10] Actual values will vary.
Table 2: Effect of Betrixaban on Activated Partial Thromboplastin Time (aPTT)
| Betrixaban Concentration (ng/mL) | Reagent X (e.g., PTT-A) - aPTT (seconds) | Reagent Y (e.g., Actin FSL®) - aPTT (seconds) |
| 0 | ~30.0 | ~32.0 |
| 50 | ~38.0 | ~35.0 |
| 100 | ~45.0 | ~38.0 |
| 250 | ~60.0 | ~45.0 |
Data are hypothetical and based on qualitative descriptions of reagent sensitivity.[6][10] Actual values will vary.
Table 3: Effect of Betrixaban on Chromogenic Anti-Xa Assay
| Betrixaban Concentration (ng/mL) | Expected Anti-Xa Activity (ng/mL) - (with Betrixaban-specific calibrators) |
| 0 | < 10 |
| 25 | 20 - 30 |
| 50 | 45 - 55 |
| 100 | 90 - 110 |
| 250 | 230 - 270 |
Data derived from studies showing a linear correlation between Betrixaban concentration and anti-Xa activity when using drug-specific calibrators.[12]
Experimental Protocols
Protocol 1: Preparation of Betrixaban-Spiked Plasma Samples
This protocol is for preparing plasma samples with known concentrations of Betrixaban for use as calibrators or quality controls.
Materials:
-
Betrixaban powder
-
Dimethyl sulfoxide (DMSO)
-
Pooled normal human plasma (citrated)
-
Calibrated pipettes
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Prepare a Stock Solution: Accurately weigh Betrixaban powder and dissolve in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Intermediate Dilutions: Serially dilute the stock solution in DMSO to create a range of intermediate concentrations.
-
Spike the Plasma: Add a small, precise volume of each intermediate dilution to aliquots of pooled normal plasma to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 250 ng/mL). The final concentration of DMSO in the plasma should be less than 1% to avoid affecting coagulation assays.
-
Incubate: Gently mix the spiked plasma samples and incubate at 37°C for 30 minutes to allow for drug-protein binding to equilibrate.
-
Aliquot and Store: Aliquot the spiked plasma into small volumes to avoid multiple freeze-thaw cycles and store at -80°C until use.
Protocol 2: Chromogenic Anti-Xa Assay for Betrixaban
Principle: The assay measures the residual activity of a known amount of added Factor Xa after inhibition by Betrixaban in the plasma sample. The residual FXa cleaves a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the Betrixaban concentration.[18]
Procedure:
-
Reagent Preparation: Reconstitute and prepare all reagents (Factor Xa, chromogenic substrate, buffers) according to the kit insert. Pre-warm reagents to 37°C.
-
Sample and Calibrator Preparation: Thaw patient samples, quality controls, and Betrixaban-spiked calibrators at 37°C. Prepare any necessary dilutions of samples and calibrators as specified by the kit instructions.[12]
-
Assay Procedure (Automated Analyzer): a. Load the prepared reagents, samples, controls, and calibrators onto the coagulation analyzer. b. Program the analyzer to perform the anti-Xa assay using the Betrixaban-specific protocol. c. The analyzer will typically perform the following steps: i. Pipette the diluted plasma sample into a cuvette. ii. Add the Factor Xa reagent and incubate. iii. Add the chromogenic substrate and measure the change in optical density at 405 nm.
-
Data Analysis: The analyzer's software will use the calibration curve generated from the Betrixaban calibrators to calculate the Betrixaban concentration in the unknown samples in ng/mL.
Protocol 3: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
These are general protocols for clot-based assays.
Procedure:
-
Reagent Preparation: Prepare PT and aPTT reagents according to the manufacturer's instructions and pre-warm to 37°C.
-
Sample Preparation: Thaw patient plasma, controls, and calibrators at 37°C.
-
PT Assay: a. Pipette 100 µL of plasma into a pre-warmed cuvette. b. Incubate for 3 minutes at 37°C. c. Forcibly add 200 µL of the pre-warmed PT reagent (containing thromboplastin and calcium) and simultaneously start a timer. d. Record the time until clot formation.
-
aPTT Assay: [10][20] a. Pipette 100 µL of plasma into a pre-warmed cuvette. b. Add 100 µL of the aPTT reagent (containing a contact activator and phospholipids) and incubate for a specified time (e.g., 3-5 minutes) at 37°C. c. Forcibly add 100 µL of pre-warmed calcium chloride solution and simultaneously start a timer. d. Record the time until clot formation.
Visualizations
Caption: Betrixaban directly inhibits Factor Xa in the coagulation cascade.
Caption: Workflow for a chromogenic anti-Xa assay to measure Betrixaban.
Caption: Logical workflow for troubleshooting inconsistent Betrixaban assay results.
References
- 1. Challenges to Laboratory Monitoring of Direct Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting heparin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Anti-Xa | HE [hematology.mlsascp.com]
- 5. acforum-excellence.org [acforum-excellence.org]
- 6. thrombosiscanada.ca [thrombosiscanada.ca]
- 7. APTT Reagent - Fortress Diagnostics [fortressdiagnostics.com]
- 8. ccjm.org [ccjm.org]
- 9. Bevyxxa: Package Insert / Prescribing Information / MOA [drugs.com]
- 10. atlas-medical.com [atlas-medical.com]
- 11. researchgate.net [researchgate.net]
- 12. dial.uclouvain.be [dial.uclouvain.be]
- 13. mdpi.com [mdpi.com]
- 14. Validation protocol of analytical hemostasis systems: measurement of anti-Xa activity of low-molecular-weight heparins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. acforum-excellence.org [acforum-excellence.org]
- 17. prismaonline.it [prismaonline.it]
- 18. Practical guidance on the use of laboratory testing in the management of bleeding in patients receiving direct oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iduron.co.uk [iduron.co.uk]
- 20. linear.es [linear.es]
Optimizing Betrixaban Dosage for In Vivo Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Betrixaban dosage for in vivo animal studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Betrixaban?
Betrixaban is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to both free and prothrombinase-bound FXa, Betrixaban effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots. This targeted action makes it a potent anticoagulant.[1][2]
Q2: What are the general considerations for selecting an initial dose of Betrixaban for in vivo studies?
Selecting an initial dose depends on the animal model, the indication being studied (e.g., venous vs. arterial thrombosis), and the desired level of anticoagulation. Preclinical studies have demonstrated efficacy at various dosages. For instance, in a rabbit vena cava model, a 3 mg/kg dose of Betrixaban showed significant inhibition of thrombus formation.[3] For rodents, dose-ranging studies are recommended to establish the optimal balance between antithrombotic efficacy and bleeding risk.
Q3: How should Betrixaban be prepared for oral administration in animal studies?
For oral gavage in rodents, Betrixaban can be formulated as a suspension. A common vehicle is 0.5% sodium carboxymethyl cellulose (CMC-Na).[4] It is crucial to ensure the suspension is homogenous to allow for accurate dosing. Fresh preparation of the formulation is recommended to ensure stability.
Troubleshooting Guide
Issue 1: High variability in anticoagulant response between animals.
-
Possible Cause: Inconsistent drug administration or absorption.
-
Solution: Ensure precise oral gavage technique. For rodents, alternatives like administration in palatable food can be considered to reduce stress, which may affect gastrointestinal absorption.[5] Food intake can also affect absorption; therefore, standardizing the feeding schedule is recommended.[6]
-
-
Possible Cause: Genetic variability within the animal strain.
-
Solution: Use a well-characterized and genetically homogenous animal strain for your studies.
-
Issue 2: Excessive bleeding observed during the experiment.
-
Possible Cause: The administered dose is too high for the specific animal model or strain.
-
Solution: Perform a dose-response study to identify the maximum tolerated dose (MTD) that provides an antithrombotic effect with minimal bleeding. Consider reducing the dose in subsequent experiments.
-
-
Possible Cause: Concomitant use of other medications that may affect hemostasis.
Issue 3: Difficulty in assessing the anticoagulant effect of Betrixaban.
-
Possible Cause: Inappropriate coagulation assay being used.
-
Solution: Standard coagulation assays like prothrombin time (PT) and activated partial thromboplastin time (aPTT) may have variable sensitivity to Betrixaban depending on the reagents used.[8] Chromogenic anti-Xa assays are the most appropriate and sensitive method for measuring Betrixaban's anticoagulant activity.[1][8] It is important to use calibrators specific for Betrixaban to obtain accurate quantitative results in ng/mL.[9]
-
Data Presentation
Table 1: Summary of Betrixaban Dosages in Preclinical Animal Models
| Animal Model | Indication | Route of Administration | Effective Dose Range | Key Findings | Reference(s) |
| Rabbit | Venous Thrombosis (Vena Cava Model) | Oral | 3 mg/kg | Comparable inhibition of thrombus mass to enoxaparin. | [3] |
| Rodent | Arterial Thrombosis (Ferric Chloride Model) | Oral | 19.1 mg/kg | Maintained patency effectively. | [3] |
| Baboon | Arteriovenous Shunt Thrombosis | Oral | 0.05 - 0.49 mg/kg | Dose-dependent inhibition of platelet deposition. | [3] |
Table 2: Pharmacokinetic Parameters of Betrixaban (Human Data for Reference)
| Parameter | Value | Unit | Reference(s) |
| Bioavailability | ~34 | % | [6] |
| Time to Peak Concentration (Tmax) | 3 - 4 | hours | [6][10] |
| Terminal Half-life | 35 - 45 | hours | [10] |
| Effective Half-life | 19 - 27 | hours | [10] |
| Protein Binding | ~60 | % | [10] |
| Excretion | ~85% Feces, ~11% Urine | % | [2] |
Note: Pharmacokinetic parameters can vary significantly between species. This human data is provided for context, and species-specific pharmacokinetic studies are recommended.
Experimental Protocols
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This protocol describes a widely used model to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.[3][11]
Materials:
-
Betrixaban formulation
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments for dissection
-
Flow probe
-
Filter paper
-
10% Ferric Chloride (FeCl₃) solution
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Make a midline cervical incision and carefully dissect to isolate the left common carotid artery.
-
Place a flow probe under the artery to measure baseline blood flow.
-
Saturate a small piece of filter paper (e.g., 0.5 x 2 mm) with 10% FeCl₃ solution.
-
Apply the saturated filter paper to the surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury.[6]
-
Remove the filter paper and monitor blood flow continuously until occlusion occurs (cessation of blood flow) or for a predetermined observation period (e.g., 30 minutes).[6]
-
Administer Betrixaban or vehicle at predetermined time points before the injury as per the study design.
-
The primary endpoint is the time to vessel occlusion.
Protocol 2: Monitoring Anticoagulant Effect using a Chromogenic Anti-Xa Assay
This protocol outlines the steps to quantify the anticoagulant effect of Betrixaban in plasma samples.
Materials:
-
Citrated plasma samples from treated and control animals
-
Chromogenic anti-Xa assay kit
-
Betrixaban calibrators and controls
-
Microplate reader
Procedure:
-
Collect blood samples into citrate tubes at specified time points after Betrixaban administration.
-
Prepare platelet-poor plasma by centrifugation.
-
Perform the anti-Xa assay according to the manufacturer's instructions. This typically involves: a. Adding a known amount of excess Factor Xa to the plasma sample. b. Incubating the mixture to allow Betrixaban to inhibit the Factor Xa. c. Adding a chromogenic substrate that is cleaved by the residual Factor Xa. d. Measuring the color intensity, which is inversely proportional to the Betrixaban concentration.
-
Construct a calibration curve using the Betrixaban calibrators.
-
Determine the concentration of Betrixaban in the unknown samples by interpolating their absorbance values from the calibration curve.
Mandatory Visualizations
Caption: Mechanism of action of Betrixaban in the coagulation cascade.
Caption: Experimental workflow for Betrixaban dose optimization.
References
- 1. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betrixaban: A Novel Oral Anticoagulant With a New Niche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring of Rivaroxaban Therapy in Hypercoagulable Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting heparin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring plasma levels of factor Xa inhibitors: how, why and when? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Bleeding Complications with Betrixaban in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Betrixaban in animal research. The information is designed to help manage bleeding complications that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Betrixaban?
A1: Betrixaban is an oral, direct inhibitor of Factor Xa (FXa). It binds to the active site of both free FXa and FXa within the prothrombinase complex, thereby preventing the conversion of prothrombin to thrombin.[1] This inhibition of thrombin generation is the basis of its anticoagulant effect.
Q2: What are the common signs of bleeding in laboratory animals treated with Betrixaban?
A2: Signs of bleeding can vary depending on the animal model and the site of hemorrhage. Common signs include:
-
Visible bleeding from surgical sites or injection sites.
-
Hematoma formation at the site of injury or injection.
-
Epistaxis (nosebleeds).
-
Hematuria (blood in urine) or bloody feces.
-
Pale mucous membranes.
-
Lethargy, weakness, or reluctance to move.
-
Abdominal distension (in cases of internal bleeding).
-
Increased bleeding time following minor procedures (e.g., tail clipping).[2][3]
Q3: How can I monitor the anticoagulant effect of Betrixaban in my animal models?
A3: Standard coagulation assays like prothrombin time (PT) and activated partial thromboplastin time (aPTT) show a concentration-dependent prolongation with Betrixaban, but their sensitivity can vary based on the reagents used.[4] Chromogenic anti-Xa assays are considered the most appropriate and sensitive method for estimating Betrixaban concentration and its anticoagulant effect.[4][5][6][7] It is crucial to use calibrators specific to Betrixaban for accurate quantification.[5]
Q4: Is there a specific reversal agent for Betrixaban?
A4: Yes, Andexanet alfa is a specific reversal agent for Factor Xa inhibitors, including Betrixaban.[8][9] It is a recombinant modified human Factor Xa decoy protein that binds to and sequesters Betrixaban, thereby neutralizing its anticoagulant effect. Preclinical studies have shown its efficacy in reversing the effects of other Factor Xa inhibitors in animal models.[10][11]
Q5: What are the non-specific reversal strategies for Betrixaban-induced bleeding?
A5: In the absence of a specific reversal agent, non-specific prohemostatic agents like four-factor prothrombin complex concentrates (4F-PCCs) may be considered.[12] These concentrates contain vitamin K-dependent coagulation factors and have been shown to reverse the bleeding effects of other Factor Xa inhibitors in animal models.[12][13] However, their use for Betrixaban reversal is off-label and should be approached with caution.
Troubleshooting Guides
Issue 1: Unexpected or Excessive Bleeding During a Surgical Procedure
Possible Cause: Supratherapeutic levels of Betrixaban, individual animal sensitivity, or interaction with other medications.
Troubleshooting Steps:
-
Immediate Hemostasis:
-
Apply direct pressure to the bleeding site.
-
Use local hemostatic agents (e.g., gelatin sponge, oxidized regenerated cellulose).
-
-
Assess Vital Signs: Monitor heart rate, respiratory rate, and body temperature.
-
Consider Reversal Agents:
-
Specific Reversal: If available, administer Andexanet alfa according to established institutional protocols. While specific dose-response data for Betrixaban in various animal models is limited, studies on other FXa inhibitors can provide guidance.[14]
-
Non-Specific Reversal: If a specific antidote is unavailable, consider the administration of 4F-PCCs. Dosing should be based on the severity of bleeding and institutional guidelines.[12]
-
-
Supportive Care:
-
Administer intravenous fluids to maintain blood pressure and tissue perfusion.
-
Consider blood product transfusion (e.g., fresh frozen plasma, whole blood) if significant blood loss has occurred.
-
-
Post-Procedure Monitoring: Closely monitor the animal for any signs of re-bleeding or adverse reactions to reversal agents.
Issue 2: Spontaneous Bleeding Observed in an Animal
Possible Cause: Betrixaban overdose, impaired drug clearance (e.g., renal or hepatic insufficiency in the animal model), or underlying coagulopathy.
Troubleshooting Steps:
-
Identify the Bleeding Source: Carefully examine the animal to locate the source of bleeding.
-
Discontinue Betrixaban: Immediately cease further administration of Betrixaban.
-
Collect Blood Sample: If possible, collect a blood sample to measure anti-Xa activity and assess the degree of anticoagulation.[5]
-
Administer Reversal Agents: Based on the severity of the bleeding and the anti-Xa levels, administer Andexanet alfa or 4F-PCCs as described in the previous section.
-
Provide Supportive Care: Administer fluids and blood products as needed.
-
Investigate the Cause: Review dosing records, animal health status, and any concomitant medications to identify the potential cause of the spontaneous bleeding.
Data on Reversal of Factor Xa Inhibitors in Animal Models
The following tables summarize quantitative data from animal studies on the reversal of Factor Xa inhibitors. While not all data is specific to Betrixaban, it provides a valuable reference for managing bleeding complications.
Table 1: Effect of Andexanet Alfa on Bleeding in a Rabbit Liver Laceration Model with Rivaroxaban
| Treatment Group | Mean Blood Loss (g) | % Reduction in Blood Loss |
| Rivaroxaban + Vehicle | 15.8 | - |
| Rivaroxaban + Andexanet alfa (35 mg) | 3.9 | 75% |
| Rivaroxaban + Andexanet alfa (75 mg) | 5.8 | 63% |
Data adapted from a study on rivaroxaban, another Factor Xa inhibitor.[10]
Table 2: Effect of Andexanet Alfa on Bleeding in a Porcine Polytrauma Model with Apixaban
| Treatment Group | Total Blood Loss Reduction | Survival Rate |
| Andexanet alfa (250 mg bolus) | 6% | 63% |
| Andexanet alfa (250 mg bolus + 300 mg infusion) | 37% | 100% |
| Andexanet alfa (500 mg bolus) | 58% | 100% |
| Andexanet alfa (500 mg bolus + 600 mg infusion) | 61% | 100% |
Data adapted from a study on apixaban, another Factor Xa inhibitor.[14]
Experimental Protocols
Mouse Tail Transection Bleeding Model
This model is commonly used to assess the hemostatic effects of anticoagulants.
Methodology:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the mouse in a prone position and immerse the tail in 37°C saline for 2 minutes to standardize temperature and blood flow.
-
Transect the tail at a specific diameter (e.g., 1.5 mm from the tip) using a sharp scalpel.
-
Immediately immerse the tail in a pre-weighed tube containing 37°C saline.
-
Record the time to cessation of bleeding (defined as no bleeding for at least 30 seconds).
-
Measure the total blood loss by determining the hemoglobin concentration in the saline using a spectrophotometer or by weighing the tube.[15][16][17][18]
Rabbit Kidney Laceration Model
This model simulates internal organ bleeding.
Methodology:
-
Anesthetize the rabbit and maintain anesthesia throughout the procedure.
-
Perform a midline laparotomy to expose the kidney.
-
Create a standardized longitudinal incision on the ventral surface of the kidney.
-
Allow the kidney to bleed freely for a specified period, collecting the blood on pre-weighed surgical sponges.
-
Measure the total blood loss by weighing the sponges.
-
Administer the reversal agent intravenously and continue to measure blood loss to assess efficacy.[12]
Visualizations
Caption: Betrixaban's mechanism of action within the coagulation cascade.
Caption: Workflow for managing a bleeding event in animal research.
References
- 1. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticoagulant Rodenticide (Warfarin and Congeners) Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Anticoagulant Rodenticide (Warfarin and Congeners) Poisoning in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 4. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Xa Assays [practical-haemostasis.com]
- 6. eclinpath.com [eclinpath.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Andexanet alfa effectively reverses edoxaban anticoagulation effects and associated bleeding in a rabbit acute hemorrhage model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversing factor Xa inhibitors – clinical utility of andexanet alfa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical safety and efficacy of andexanet alfa in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase 2 PK/PD study of andexanet alfa for reversal of rivaroxaban and edoxaban anticoagulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Four-factor prothrombin complex concentrate reverses apixaban-associated bleeding in a rabbit model of acute hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Reversal of Direct Oral Anticoagulants in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose-Related Effectiveness of Andexanet Alfa for Reversal of Apixaban Anticoagulation in a Porcine Polytrauma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tail Vein Transection Bleeding Model in Fully Anesthetized Hemophilia A Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of a tail vein transection bleeding model in fully anaesthetized haemophilia A mice - characterization of two novel FVIII molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Betrixaban Off-Target Effects in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of Betrixaban in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Betrixaban?
Betrixaban is a direct and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3][4][5] By binding to the active site of both free and prothrombinase-bound FXa, Betrixaban effectively blocks the conversion of prothrombin to thrombin, thereby reducing thrombin generation and preventing blood clot formation.[1][3][5] This action does not require a cofactor like antithrombin III and does not directly affect platelet aggregation.[1][3]
Q2: Are there any known significant off-target effects of Betrixaban in cellular models?
Yes. Recent studies have identified that Betrixaban can act as a broad-spectrum antiviral agent by activating the innate immune system.[6] This off-target effect is independent of its FXa inhibitory activity and involves the activation of the TBK1/IRF3 signaling pathway, leading to the production of type I interferons (IFN-I) and the expression of interferon-stimulated genes (ISGs).[6]
Q3: My experimental results with Betrixaban are inconsistent with its known anticoagulant function. What could be the cause?
If you observe cellular effects that are not directly related to the coagulation cascade, such as changes in inflammatory or immune response gene expression, it is possible you are observing the off-target activation of the innate immune system.[6] This can lead to unexpected phenotypic changes in your cellular model. It is crucial to consider this possibility when interpreting your data.
Q4: How can I differentiate between on-target FXa inhibition and off-target innate immune activation in my experiments?
To distinguish between these two effects, you can employ several strategies:
-
Use a control compound: Include an alternative FXa inhibitor with a different chemical structure in your experiments. If the observed effect is unique to Betrixaban, it is more likely to be an off-target effect.
-
Measure innate immune activation markers: Perform qPCR or western blotting to assess the expression or phosphorylation of key proteins in the TBK1/IRF3 pathway (e.g., p-TBK1, p-IRF3, IFN-β, and ISGs like Mx1).[6]
-
Utilize FXa-deficient cells: If your cell line does not express FXa, any observed effect of Betrixaban can be attributed to off-target mechanisms.
Q5: What is the reported concentration at which Betrixaban's off-target effects on innate immunity are observed?
The referenced study demonstrated these effects in a dose-dependent manner, though specific concentrations for a 50% effective concentration (EC50) in this off-target pathway were not provided in the initial search results.[6] It is recommended to perform a dose-response experiment in your specific cellular model to determine the concentration at which these effects become apparent.
Troubleshooting Guides
Problem 1: Unexpected changes in gene expression related to inflammation or antiviral response after Betrixaban treatment.
-
Possible Cause: Off-target activation of the innate immune signaling pathway.[6]
-
Troubleshooting Steps:
-
Validate the observation: Repeat the experiment with a fresh dilution of Betrixaban to rule out contamination or experimental error.
-
Perform a dose-response analysis: Determine if the observed gene expression changes are dependent on the concentration of Betrixaban.
-
Analyze key innate immune pathway markers: Use qPCR or Western blot to measure the activation of TBK1, IRF3, and the expression of IFN-β and representative ISGs (e.g., OAS1, MX1). An increase in these markers would support the hypothesis of off-target innate immune activation.[6]
-
Compare with other FXa inhibitors: Treat cells with a different FXa inhibitor (e.g., Apixaban, Rivaroxaban) at an equivalent FXa-inhibitory concentration. If the gene expression changes are specific to Betrixaban, it points towards an off-target effect.
-
Problem 2: Betrixaban induces cytotoxicity or altered cell morphology in my cell line, which is not expected for an anticoagulant.
-
Possible Cause: Prolonged or excessive activation of the innate immune system can lead to cellular stress and apoptosis in certain cell types.[6]
-
Troubleshooting Steps:
-
Assess cell viability: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the cytotoxic effect across a range of Betrixaban concentrations.
-
Investigate apoptosis markers: Use techniques like Annexin V/PI staining followed by flow cytometry or Western blotting for cleaved caspase-3 to determine if the cytotoxicity is due to apoptosis.
-
Correlate with innate immune activation: Measure markers of innate immune activation (as in Problem 1) at corresponding time points and concentrations to see if the onset of cytotoxicity correlates with the activation of this pathway.
-
Test in a different cell line: If possible, repeat the experiment in a cell line known to be less sensitive to interferon signaling to see if the cytotoxic effect is cell-type specific.
-
Data Presentation
Table 1: Summary of Betrixaban's On-Target and Off-Target Effects
| Feature | On-Target Effect (FXa Inhibition) | Off-Target Effect (Innate Immune Activation) |
| Mechanism | Direct, selective, and reversible inhibition of Factor Xa.[1][4][5] | Activation of the TBK1/IRF3 signaling pathway.[6] |
| Primary Cellular Consequence | Decreased thrombin generation.[1][3][5] | Induction of Type I Interferon (IFN-β) and Interferon-Stimulated Genes (ISGs).[6] |
| Cofactor Requirement | None.[1][2][3] | Not applicable. |
| Effect on Platelet Aggregation | No direct effect.[1][3] | Not reported, likely none. |
| Key Molecular Markers | Prolonged clotting times (PT, aPTT), reduced thrombin-antithrombin (TAT) complex.[7][8][9] | Phosphorylation of TBK1 and IRF3, increased mRNA and protein levels of IFN-β, Mx1, OAS1.[6] |
Experimental Protocols
Protocol: Detection of Off-Target Innate Immune Activation by Betrixaban via qPCR
This protocol describes how to measure the upregulation of interferon-stimulated genes (ISGs) in a cellular model treated with Betrixaban.
1. Cell Culture and Treatment: a. Plate your cells of interest (e.g., 2fTGH fibrosarcoma cells, as used in the reference study, or your specific cell line) in a 12-well plate at a density that will result in 70-80% confluency at the time of harvest.[6] b. Allow cells to adhere overnight. c. Prepare a stock solution of Betrixaban in an appropriate solvent (e.g., DMSO). Note the final solvent concentration should be consistent across all treatments and not exceed 0.1%. d. Treat the cells with a range of Betrixaban concentrations (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours). Include a positive control if available (e.g., poly(I:C)).
2. RNA Extraction: a. After treatment, wash the cells once with ice-cold PBS. b. Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA extraction kit). c. Extract total RNA according to the manufacturer's protocol. d. Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
4. Quantitative PCR (qPCR): a. Prepare a qPCR master mix containing a suitable SYBR Green reagent. b. Add the cDNA template and primers for your target genes (e.g., IFNB1, MX1, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB). c. Perform the qPCR reaction using a standard thermal cycling protocol. d. Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Visualizations
Caption: On-target pathway of Betrixaban.
References
- 1. oatext.com [oatext.com]
- 2. Bevyxxa (Betrixaban Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Bevyxxa (betrixaban) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Formulary Drug Review: Betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betrixaban is a broad anti-virus inhibitor by activating innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
How to accurately measure low concentrations of Betrixaban in biological samples
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for accurately measuring low concentrations of Betrixaban in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for accurately measuring low concentrations of Betrixaban? A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for accurately determining plasma concentrations of Direct Oral Anticoagulants (DOACs) like Betrixaban.[1] This method offers high sensitivity and selectivity, which is crucial for quantifying low concentrations in complex biological matrices.[1][2]
Q2: What biological samples can be used for Betrixaban analysis? A2: Human plasma is the most common matrix used for quantifying Betrixaban and other DOACs.[1][3][4] Urine samples have also been utilized for the analysis of Betrixaban and other anticoagulants.[5][6]
Q3: What is a typical lower limit of quantification (LLOQ) for Betrixaban in plasma? A3: While specific LLOQ for Betrixaban can vary by lab and method, validated LC-MS/MS methods for similar oral anticoagulants can achieve LLOQs as low as 1.0 ng/mL.[7][8] A phase 1 study assessed Betrixaban in a plasma concentration range of 0.100 to 50.0 ng/mL.[9] The LLOQ should be the lowest concentration that can be measured with acceptable precision and accuracy (typically not exceeding 20%).[10]
Q4: Why is an internal standard (IS) necessary for LC-MS/MS analysis? A4: An internal standard, preferably a stable isotope-labeled version of the analyte (e.g., Betrixaban-¹³CD₃), is crucial for precise quantification.[3] It helps to correct for variability during sample preparation and potential matrix effects during ionization, ensuring higher accuracy and reproducibility of the results.[3]
Experimental Protocol: LC-MS/MS Quantification of Betrixaban in Plasma
This section details a representative LC-MS/MS protocol synthesized from established methods for DOAC analysis.
1. Sample Preparation: Protein Precipitation (PPT) Protein precipitation is a common, straightforward technique for extracting Betrixaban from plasma samples.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., stable isotope-labeled Betrixaban in methanol).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile (or another suitable organic solvent) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is typically used (e.g., Thermo Beta basic-8, 100 mm x 4.6 mm, 5µm).[7]
-
Mobile Phase A: Water with an additive like 0.1% formic acid or an ammonium formate buffer.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.5 - 1.0 mL/min.[7]
-
Gradient: A gradient elution is often employed to effectively separate the analyte from matrix components.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: Maintained at a constant temperature, typically around 40°C.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used for Betrixaban and other DOACs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Example MRM Transitions: While specific transitions for Betrixaban must be optimized in the laboratory, for the similar drug Apixaban, transitions like m/z 460.2 > 443.2 (for the analyte) and m/z 464.2 > 447.4 (for the deuterated IS) have been used.[7]
Quantitative Method Performance
The following table summarizes typical performance characteristics for LC-MS/MS methods used to quantify oral anticoagulants in biological matrices.
| Parameter | Typical Value/Range | Description |
| Linearity Range | 1.0 - 500 ng/mL | The concentration range over which the instrument response is proportional to the analyte concentration (r² ≥ 0.99).[7] |
| LLOQ | 1.0 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[7] |
| Accuracy | 85% - 115% (90-107% reported for Apixaban) | The closeness of the measured value to the nominal concentration.[7] |
| Precision (%RSD) | ≤ 15% (0.70%-6.98% reported for Apixaban) | The degree of scatter between a series of measurements, expressed as the relative standard deviation (%RSD).[7] |
| Extraction Recovery | > 85% (>98% reported for Apixaban) | The efficiency of the extraction process in recovering the analyte from the sample matrix.[7] |
| Matrix Effect | 85% - 115% | The effect of co-eluting, undetected matrix components on the ionization of the target analyte. |
Betrixaban Analysis Workflow
Caption: Workflow for Betrixaban analysis from sample preparation to final reporting.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient extraction recovery. 2. Analyte degradation during sample processing or storage. 3. Suboptimal MS/MS parameters (e.g., collision energy, ion source settings). 4. Incorrect mobile phase composition. | 1. Optimize the sample preparation method. Consider Solid Phase Extraction (SPE) for cleaner extracts and potentially higher recovery. 2. Evaluate sample stability under different conditions (freeze-thaw, bench-top).[11] 3. Perform tuning and optimization of the mass spectrometer specifically for Betrixaban and its internal standard. 4. Verify mobile phase pH and organic/aqueous ratio. |
| High Signal Variability / Poor Reproducibility | 1. Inconsistent sample preparation (pipetting errors). 2. Significant matrix effects between samples. 3. No or improper use of an internal standard (IS). 4. Autosampler issues. | 1. Use calibrated pipettes and consistent procedures. Consider automated sample preparation for high throughput. 2. Use a stable isotope-labeled IS to compensate for matrix effects. Improve sample cleanup with SPE or liquid-liquid extraction (LLE). 3. Ensure the IS is added early in the sample preparation process. 4. Check for air bubbles in the syringe and ensure proper vial capping. |
| Peak Tailing or Broadening | 1. Column degradation or contamination. 2. Mismatch between sample solvent and mobile phase. 3. Presence of secondary interactions with column material. 4. High dead volume in the LC system. | 1. Flush the column with a strong solvent or replace it if necessary. Use a guard column. 2. Ensure the reconstitution solvent is as close as possible to the initial mobile phase composition. 3. Adjust mobile phase pH or use a different column chemistry. 4. Check and tighten all fittings; use low-volume tubing. |
| High Background or Interferences | 1. Contaminated solvents, reagents, or vials. 2. Insufficient sample cleanup (matrix effects). 3. Carryover from a previous high-concentration sample. | 1. Use high-purity (LC-MS grade) solvents and reagents. 2. Switch from protein precipitation to a more selective method like SPE. 3. Optimize the autosampler wash procedure with a strong organic solvent. Inject blank samples between unknown samples to check for carryover. |
References
- 1. researchgate.net [researchgate.net]
- 2. Application of a Novel UPLC-MS/MS Method for Analysis of Rivaroxaban Concentrations in Dried Blood Spot and Plasma Samples Collected from Patients with Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Validation of an LC-MS/MS method for the simultaneous quantification of dabigatran, rivaroxaban and apixaban in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betrixaban: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. etflin.com [etflin.com]
Betrixaban stability issues in long-term cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with betrixaban in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is betrixaban and what is its primary mechanism of action?
A1: Betrixaban is a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2] By inhibiting FXa, betrixaban effectively decreases thrombin generation and prevents the formation of blood clots.[1] Its primary clinical use is for the prevention of venous thromboembolism (VTE).[2]
Q2: What is the known stability and storage recommendation for betrixaban?
A2: Betrixaban as a solid powder should be stored at 2-8°C. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months) to minimize degradation from repeated freeze-thaw cycles.
Q3: What is the in-vivo half-life of betrixaban, and does it reflect its stability in cell culture?
A3: Betrixaban has a long terminal half-life in vivo, ranging from 19 to 27 hours.[1] However, this in-vivo half-life is a measure of drug clearance from the body and does not directly translate to its chemical stability in a cell culture environment. The conditions in cell culture media (e.g., pH, temperature, media components) are different from physiological conditions and can significantly impact the compound's stability.
Q4: Is betrixaban known to be susceptible to degradation?
A4: Yes, forced degradation studies have shown that betrixaban is susceptible to hydrolysis under both acidic and alkaline conditions. It is relatively stable under thermal, photolytic, and oxidative stress.
Troubleshooting Guide
Issue 1: Diminished or inconsistent inhibitory effect of betrixaban over time.
Possible Cause 1: Degradation of betrixaban in the cell culture medium.
-
Explanation: Betrixaban is known to undergo hydrolysis, particularly in non-neutral pH conditions. Over several days in culture, the metabolic activity of cells can cause the pH of the medium to shift, potentially accelerating the degradation of the compound.
-
Troubleshooting Steps:
-
Monitor Media pH: Regularly measure the pH of your cell culture medium throughout the experiment. A significant drop (acidification) or rise in pH could indicate a problem.
-
Frequent Media Changes: For long-term experiments, change the medium containing fresh betrixaban every 24-48 hours to maintain a more stable concentration of the active compound and a stable pH.
-
Stability Test: Perform a stability test of betrixaban in your specific cell culture medium at 37°C. (A detailed protocol is provided below).
-
Consider Buffered Media: If pH shifts are a major issue, consider using a more strongly buffered medium or supplementing with a non-toxic buffer, ensuring it doesn't interfere with your experimental outcomes.
-
Possible Cause 2: Adsorption to plasticware.
-
Explanation: Hydrophobic small molecules can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium.
-
Troubleshooting Steps:
-
Use Low-Binding Plates: If available, use low-protein-binding plates for your experiments.
-
Pre-treatment of Plates: In some cases, pre-incubating plates with a protein solution (like serum-containing media) can help to block non-specific binding sites.
-
Quantify Concentration: The most definitive way to check for loss due to adsorption is to measure the concentration of betrixaban in the media over time in the absence of cells.
-
Possible Cause 3: Cellular uptake and metabolism.
-
Explanation: Although betrixaban has minimal hepatic metabolism in vivo, cultured cells may still take up and metabolize the compound, leading to a decrease in its extracellular concentration.
-
Troubleshooting Steps:
-
Measure Intracellular Concentration: Specialized protocols involving cell lysis and subsequent analysis by LC-MS/MS can be used to determine the extent of cellular uptake.
-
Analyze Media for Metabolites: Use LC-MS/MS to analyze the cell culture supernatant for known or novel metabolites of betrixaban.
-
Issue 2: High variability in results between experiments.
Possible Cause 1: Inconsistent preparation of betrixaban stock solutions.
-
Explanation: Errors in weighing, dissolving, or diluting the compound can lead to significant variability.
-
Troubleshooting Steps:
-
Freshly Prepare Dilutions: Always prepare working dilutions of betrixaban from a frozen stock solution just before use.
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or HPLC.
-
Proper Storage: Ensure stock solutions are stored in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Possible Cause 2: Batch-to-batch variation in cell culture media or serum.
-
Explanation: Different lots of media or fetal bovine serum (FBS) can have varying compositions of components like metal ions or enzymes that could affect betrixaban's stability.
-
Troubleshooting Steps:
-
Test New Lots: Before starting a large set of experiments, test any new lot of media or FBS for its effect on your assay.
-
Use a Single Lot: For a given set of experiments, try to use a single lot of media and FBS to ensure consistency.
-
Data Presentation
Table 1: Summary of Betrixaban Stability under Forced Degradation Conditions
| Stress Condition | Reagents and Duration | Observation | Degradation Products Identified |
| Acidic Hydrolysis | 0.1 M HCl, reflux for 12h | Significant degradation | Two hydrolysis products |
| Alkaline Hydrolysis | 0.1 M NaOH, reflux for 8h | Significant degradation | Three hydrolysis products |
| Oxidative Stress | 30% H₂O₂, 60°C for 24h | No significant degradation | Not applicable |
| Thermal Stress | 70°C for 48h | No significant degradation | Not applicable |
| Photolytic Stress | UV light (254 nm) for 24h | No significant degradation | Not applicable |
This table is a summary of findings from forced degradation studies and indicates the chemical susceptibility of betrixaban. The conditions are more extreme than typical cell culture but highlight the potential for hydrolysis.
Experimental Protocols
Protocol: Assessing the Stability of Betrixaban in Cell Culture Medium
This protocol outlines a method to determine the stability of betrixaban in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Betrixaban powder
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin/streptomycin)
-
Sterile, vented-cap flasks or multi-well plates
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (HPLC grade)
-
Formic acid (for pH adjustment)
-
Sterile syringe filters (0.22 µm)
Methodology:
-
Prepare Betrixaban Stock Solution: Prepare a 10 mM stock solution of betrixaban in DMSO.
-
Prepare Working Solution: Spike the cell culture medium with the betrixaban stock solution to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Prepare a sufficient volume for all time points.
-
Set Up Experimental Conditions:
-
Dispense the betrixaban-containing medium into sterile flasks or wells.
-
Include a "cell-free" condition to assess chemical stability alone.
-
If desired, include a parallel condition with your cells seeded at a relevant density to assess the combined effect of chemical and cellular degradation.
-
Place the flasks/plates in a 37°C, 5% CO₂ incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot of the medium from each condition.
-
For the "with cells" condition, centrifuge the sample to pellet any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Store the samples at -80°C until analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Detection: Monitor the absorbance at the λmax of betrixaban (approximately 245 nm).
-
Standard Curve: Prepare a standard curve of betrixaban in the same cell culture medium at known concentrations.
-
Injection: Inject the collected samples and standards onto the HPLC system.
-
-
Data Analysis:
-
Quantify the concentration of betrixaban in each sample by comparing the peak area to the standard curve.
-
Plot the concentration of betrixaban versus time to determine its degradation rate and calculate its half-life (t½) in your specific cell culture conditions.
-
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for assessing betrixaban stability.
Caption: Non-coagulant signaling of Factor Xa via PAR2 in cancer cells.
Caption: Troubleshooting decision tree for betrixaban stability issues.
References
Adjusting Betrixaban concentration for different cell lines
Welcome to the technical support center for the use of Betrixaban in experimental cell culture. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Troubleshooting Guides
Issue: Determining the Optimal Betrixaban Concentration for a New Cell Line
When working with a new cell line, it is crucial to determine the optimal concentration of Betrixaban to elicit the desired biological effect without causing unwanted cytotoxicity.
Solution: A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal Betrixaban concentration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Betrixaban?
A1: Betrixaban is a direct and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to the active site of FXa, Betrixaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots. It does not require a cofactor like antithrombin III for its activity.
Q2: Why would I use a Factor Xa inhibitor like Betrixaban in cancer cell line experiments?
A2: Research suggests that Factor Xa, in addition to its role in coagulation, can influence cancer cell biology. FXa can activate signaling pathways, such as those involving Protease-Activated Receptors (PARs), which may play a role in tumor growth, metastasis, and angiogenesis. Therefore, inhibiting FXa with Betrixaban could be a strategy to study and potentially modulate these processes in cancer cells.
Q3: Are there known IC50 values for Betrixaban in different cancer cell lines?
A3: Currently, there is a lack of published data specifically detailing the IC50 values of Betrixaban in various cancer cell lines. However, studies on other direct Factor Xa inhibitors, such as Apixaban and Rivaroxaban, have demonstrated effects on cancer cell proliferation, migration, and apoptosis at various concentrations. It is essential to empirically determine the effective concentration for your specific cell line of interest.
Q4: What are the potential off-target effects of Betrixaban in cell culture?
A4: While Betrixaban is a highly selective inhibitor of Factor Xa, it is important to consider potential off-target effects in a cellular context, especially at high concentrations. These could include interactions with other serine proteases or cellular signaling pathways. Appropriate controls, such as using a structurally similar but inactive compound or testing the effects in a cell line with knocked-down Factor Xa expression, can help to identify off-target effects.
Q5: How does Factor Xa signal in cancer cells?
A5: Factor Xa can activate cell signaling primarily through the cleavage and activation of Protease-Activated Receptors (PARs), particularly PAR-1 and PAR-2. This activation can trigger downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are known to be involved in cell proliferation, survival, and migration.
Signaling Pathway of Factor Xa in Cancer Cells
Caption: Factor Xa signaling in cancer cells via PARs.
Data Summary
Table 1: Summary of In Vitro Effects of Direct Factor Xa Inhibitors on Cancer Cell Lines
| Factor Xa Inhibitor | Cell Line(s) | Observed Effect(s) | Effective Concentration(s) |
| Apixaban | OVCAR3 (ovarian), CaCO-2 (colon), LNCaP (prostate) | Reduced cell proliferation, increased apoptosis. | 5 µg/mL |
| Apixaban | MDA-MB-231 (breast), U937 (histiocytic lymphoma) | Increased cell mortality. | 5 µg/mL |
| Rivaroxaban | H357, H400 (oral squamous cell carcinoma) | Reduced cell proliferation. | 5, 10, 20 µM |
| Edoxaban | Colon26 (colorectal cancer) | Suppressed tumor growth in a mouse model. | Not specified for in vitro |
| Edoxaban | H400 (oral squamous cell carcinoma) | Reduced cell proliferation. | 5, 10, 20 µM |
Experimental Protocols
Protocol: Cell Viability Assay using MTT
This protocol provides a general framework for determining the effect of Betrixaban on the viability of adherent cancer cell lines.
Materials:
-
Betrixaban stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Adherent cancer cell line of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Betrixaban in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Betrixaban.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest Betrixaban concentration) and untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the Betrixaban concentration and use non-linear regression analysis to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for a cell viability (MTT) assay.
Mitigating the effect of serum proteins on Betrixaban efficacy in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential effects of serum proteins on Betrixaban's efficacy in vitro. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Betrixaban?
Betrixaban is a direct, selective, and reversible inhibitor of Factor Xa (FXa).[1][2][3] By binding to the active site of both free and prothrombinase-bound FXa, it blocks the conversion of prothrombin to thrombin, thereby inhibiting thrombin generation and subsequent fibrin clot formation.[1][2][4] It does not require a cofactor like antithrombin III for its activity.[1][2]
Q2: How much does Betrixaban bind to plasma proteins?
Betrixaban is approximately 60% bound to plasma proteins in humans.[1][5][6] This moderate level of protein binding is an important consideration for in vitro experiments, as only the unbound fraction of the drug is pharmacologically active.
Q3: Which in vitro assays are recommended for measuring Betrixaban's anticoagulant activity?
Standard clotting assays such as Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) are relatively insensitive to the effects of Betrixaban at clinically relevant concentrations.[5] The most appropriate and sensitive assays for quantifying Betrixaban's activity are:
-
Chromogenic Anti-Xa Assays: These assays are highly sensitive and show a concentration-dependent response to Betrixaban.[7]
-
Thrombin Generation Assay (TGA): TGA is also a sensitive method to assess the overall impact of Betrixaban on coagulation.[7][8]
Q4: Can serum proteins in my in vitro assay affect Betrixaban's apparent efficacy?
Yes, the presence of serum proteins can influence the measured efficacy of Betrixaban. Since approximately 60% of Betrixaban binds to plasma proteins, the concentration of free, active drug available to inhibit Factor Xa will be lower in the presence of serum or plasma compared to a protein-free buffer system. This can lead to an underestimation of the drug's potency if not accounted for.
Troubleshooting Guide
Issue 1: Lower than expected anti-Xa activity in the presence of plasma/serum.
-
Question: We observe a significant decrease in Betrixaban's inhibitory activity in our chromogenic anti-Xa assay when we use human plasma compared to a purified buffer system. Is this expected, and how can we address it?
-
Answer: This is an expected observation due to Betrixaban's binding to plasma proteins.[1][5][6] Only the unbound fraction of the drug is active. To mitigate this, consider the following:
-
Equilibrate Your System: Ensure that you pre-incubate Betrixaban with the plasma or serum for a sufficient period before initiating the assay. This allows the binding equilibrium to be reached.
-
Measure Unbound Concentration: If feasible, use techniques like equilibrium dialysis or ultrafiltration to measure the unbound concentration of Betrixaban in your plasma samples to correlate with the observed activity.
-
Use a Standard Curve in a Matched Matrix: Prepare your Betrixaban standard curve in the same plasma or serum matrix as your test samples. This will account for the protein binding effect and allow for a more accurate quantification of the drug's anticoagulant effect in a physiological context.
-
Issue 2: High variability in thrombin generation assay (TGA) results.
-
Question: Our TGA results for Betrixaban show high well-to-well and day-to-day variability when using platelet-poor plasma. What could be the cause, and what are the potential solutions?
-
Answer: High variability in TGA can stem from several factors, some of which may be exacerbated by protein interactions:
-
Pre-analytical Variables: The quality of the platelet-poor plasma is critical. Ensure consistent and standardized centrifugation steps to minimize residual platelets, which can impact thrombin generation.
-
Reagent Consistency: The concentration and stability of the tissue factor and phospholipid reagents are crucial. Use reagents from the same lot for a given set of experiments and prepare them fresh daily.
-
Protein-Related Artifacts: In some cases, non-specific binding of assay components to plasticware can introduce variability. Using low-binding microplates can help minimize this.
-
pH and Buffer Conditions: Ensure that the pH of your plasma and reagent solutions is stable and within the optimal range for the assay.[9]
-
Issue 3: Discrepancy between chromogenic anti-Xa and TGA results.
-
Question: We are seeing a potent anti-Xa effect in the chromogenic assay, but the inhibition of thrombin generation in the TGA is less pronounced than expected. Why might this be?
-
Answer: This discrepancy can arise from the different endpoints these assays measure:
-
Chromogenic Anti-Xa Assay: This assay specifically measures the direct inhibition of Factor Xa by Betrixaban. It is a direct measure of drug-target interaction.
-
Thrombin Generation Assay (TGA): TGA measures the overall potential of a plasma sample to generate thrombin. This is a more global assessment of coagulation and can be influenced by the levels of other coagulation factors in the plasma sample, not just the activity of Factor Xa. Variations in prothrombin or other factor levels between plasma donors can affect the TGA results. It is advisable to use pooled normal plasma to minimize donor-to-donor variability.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Plasma Protein Binding | ~60% | [1][5][6] |
| Mechanism of Action | Direct Factor Xa Inhibitor | [1][2][4] |
| IC50 (Factor Xa) | 1.5 nM | [10] |
| Oral Bioavailability | 34% | [4][5] |
| Time to Peak Plasma Concentration | 3-4 hours | [4][5][6] |
Experimental Protocols
Chromogenic Anti-Xa Assay for Betrixaban
Principle: This assay measures the amount of residual Factor Xa activity after incubation with Betrixaban. The remaining FXa cleaves a chromogenic substrate, and the color intensity is inversely proportional to the Betrixaban concentration.
Materials:
-
Platelet-poor plasma (PPP)
-
Betrixaban standards and controls
-
Factor Xa reagent
-
Chromogenic FXa substrate
-
Assay buffer (e.g., Tris-buffered saline)
-
Microplate reader
Procedure:
-
Prepare Betrixaban standards and test samples by spiking into PPP.
-
Add a defined amount of Factor Xa to each well of a microplate containing the plasma samples.
-
Incubate for a specified time (e.g., 5 minutes at 37°C) to allow Betrixaban to inhibit FXa.
-
Add the chromogenic FXa substrate to each well.
-
Incubate for a further specified time (e.g., 5 minutes at 37°C).
-
Stop the reaction (e.g., with citric acid).
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Construct a standard curve and determine the Betrixaban concentration in the test samples.
Thrombin Generation Assay (TGA) for Betrixaban
Principle: This assay measures the generation of thrombin over time in plasma after the initiation of coagulation. Betrixaban's effect is observed as a dose-dependent decrease in the peak thrombin concentration and a prolongation of the time to peak.
Materials:
-
Platelet-poor plasma (PPP)
-
Betrixaban standards and controls
-
Tissue factor/phospholipid reagent (low concentration)
-
Fluorogenic thrombin substrate
-
Calcium chloride solution
-
Fluorometer with a temperature-controlled plate reader
Procedure:
-
Dispense PPP samples containing different concentrations of Betrixaban into a 96-well plate.
-
Add the tissue factor/phospholipid reagent to each well.
-
Incubate for a specified time at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate and calcium chloride solution.
-
Immediately start monitoring the fluorescence signal over time.
-
Calculate the thrombin generation parameters (e.g., peak thrombin, lag time, endogenous thrombin potential) from the resulting curves.
Visualizations
Caption: Betrixaban's mechanism of action in the coagulation cascade.
Caption: Workflow for assessing Betrixaban efficacy in vitro.
References
- 1. oatext.com [oatext.com]
- 2. Bevyxxa (betrixaban) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Bevyxxa (Betrixaban Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Betrixaban: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding and reducing the experimental variability of in vitro plasma protein binding measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
In Vitro Efficacy of Betrixaban and Enoxaparin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the efficacy of Betrixaban and Enoxaparin, two anticoagulant agents with distinct mechanisms of action. The following sections detail their effects on key coagulation parameters, supported by experimental data and detailed methodologies.
Introduction
Betrixaban is an oral, direct Factor Xa (FXa) inhibitor, acting directly on FXa to block its activity in the coagulation cascade.[1] Enoxaparin is a low molecular weight heparin (LMWH) that exerts its anticoagulant effect indirectly by binding to and potentiating antithrombin III, which in turn inhibits FXa and thrombin. This fundamental difference in their mechanism of action leads to distinct profiles in various in vitro assays.
Data Summary
The following tables summarize the quantitative data from in vitro studies on the effects of Betrixaban and Enoxaparin on Factor Xa inhibition, thrombin generation, and platelet aggregation.
Table 1: Factor Xa Inhibition
| Drug | Assay Type | Parameter | Result |
| Betrixaban | Anti-Xa Assay | IC50 | >1000 ng/mL (>2.22 µM)[2] |
| Enoxaparin | Anti-Xa Assay | - | Data not available in the reviewed literature |
Note: Direct comparative in vitro IC50 values for Enoxaparin in the same assay were not found in the reviewed literature.
Table 2: Thrombin Generation
| Drug | Assay Type | Concentration | Peak Thrombin (nM) | Inhibition of Thrombin Generation (IC50) |
| Betrixaban | Calibrated Automated Thrombogram | 1.0 µg/mL | 10.3 (±4.2) | 60 ng/mL (133 nM)[2] |
| Control (no drug) | Calibrated Automated Thrombogram | - | 104.6 (±19.3) | - |
| Enoxaparin | Thrombin Generation Assay | - | Data not available in the reviewed literature | - |
Note: A clinical study noted that a 15 mg dose of betrixaban resulted in similar anti-thrombin generation activity as enoxaparin, while a 40 mg dose of betrixaban showed stronger activity. However, direct in vitro comparative data with specific concentrations was not available.
Table 3: Platelet Aggregation
| Drug | Agonist | % Aggregation (Mean ± SE) |
| Enoxaparin | ADP | Before: 36.2 ± 4.6, After: 29.3 ± 3.4 (p=0.005)[3][4] |
| Epinephrine | Before: 41.4 ± 5.3, After: 30.5 ± 4.7 (p=0.02)[3][4] | |
| Collagen | Before: 57.8 ± 5.0, After: 45.7 ± 6.0 (p=0.05)[3] | |
| Ristocetin | Before: 75.0 ± 3.0, After: 67.0 ± 4.3 (p=0.07)[3] | |
| Betrixaban | - | No significant effect on platelet aggregation has been reported in the reviewed literature. |
Experimental Protocols
Chromogenic Anti-Xa Assay
This assay quantifies the inhibitory effect of a drug on Factor Xa.
-
Principle : Patient plasma containing the FXa inhibitor is incubated with a known amount of excess FXa. The inhibitor binds to FXa, and the residual, unbound FXa cleaves a chromogenic substrate, releasing a colored product. The color intensity is inversely proportional to the concentration of the FXa inhibitor in the plasma.[5]
-
Procedure :
-
Test plasma from a patient on an FXa inhibitor is mixed with a reagent containing a fixed amount of bovine FXa.
-
The mixture is incubated, allowing the inhibitor in the plasma to form a complex with the FXa.
-
A chromogenic substrate specific for FXa is added.
-
The residual FXa cleaves the substrate, leading to a color change that is measured by a spectrophotometer at a specific wavelength (e.g., 405 nm).
-
The concentration of the FXa inhibitor is determined by comparing the result to a standard curve generated with known concentrations of the specific drug.[5]
-
Thrombin Generation Assay (Calibrated Automated Thrombogram - CAT)
This assay measures the total amount of thrombin generated over time in plasma.
-
Principle : Coagulation is initiated in a plasma sample, and the generation of thrombin is continuously monitored using a fluorogenic substrate. The fluorescence signal is compared to a calibrator with a known thrombin activity to quantify the amount of thrombin generated.[6]
-
Procedure :
-
Platelet-poor plasma (PPP) is prepared from citrated whole blood.
-
The plasma sample is divided into two wells of a microplate.
-
In one well, coagulation is triggered by the addition of a reagent containing tissue factor and phospholipids. A fluorogenic substrate for thrombin is also added.
-
In the second well, a thrombin calibrator with a known activity is added to the plasma and fluorogenic substrate.
-
The plate is incubated at 37°C, and the fluorescence is measured over time in a fluorometer.
-
The thrombin generation curve is constructed by comparing the fluorescence in the sample well to the calibrator well, allowing for the calculation of parameters such as peak thrombin, lag time, and endogenous thrombin potential (ETP).[6]
-
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function.[7]
-
Principle : Platelet-rich plasma (PRP) is stirred in a cuvette at 37°C. As an agonist is added, platelets aggregate, causing the turbidity of the plasma to decrease and light transmission to increase. This change in light transmission is measured by a photodetector.[8]
-
Procedure :
-
PRP is prepared by centrifuging citrated whole blood at a low speed (e.g., 200g for 10 minutes). Platelet-poor plasma (PPP) is prepared by centrifuging at a higher speed and is used as a reference for 100% light transmission.[8][9]
-
The PRP is placed in a cuvette with a stir bar and warmed to 37°C in the aggregometer.
-
A baseline of light transmission is established.
-
An agonist (e.g., ADP, epinephrine, collagen) is added to induce platelet aggregation.
-
The change in light transmission is recorded over time to generate an aggregation curve. The maximum percentage of aggregation is calculated relative to the PPP baseline.[8]
-
Visualizations
Caption: Mechanisms of Action of Betrixaban and Enoxaparin.
References
- 1. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jucvm.com [jucvm.com]
- 4. jucvm.com [jucvm.com]
- 5. Anti-Xa Assays [practical-haemostasis.com]
- 6. scispace.com [scispace.com]
- 7. de-vhl.nl [de-vhl.nl]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Betrixaban and Other Direct Oral Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of betrixaban, a direct oral anticoagulant (DOAC), with other commercially available DOACs: rivaroxaban, apixaban, and edoxaban. The information presented is based on available preclinical data to assist researchers and professionals in drug development in understanding the nuanced differences between these factor Xa inhibitors. While direct head-to-head in vivo preclinical data is limited, this guide synthesizes available in vitro comparative studies and individual preclinical data to offer a comparative perspective on their efficacy and safety profiles.
Mechanism of Action: Targeting Factor Xa
All four compounds—betrixaban, rivaroxaban, apixaban, and edoxaban—share a common mechanism of action: the direct inhibition of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to FXa, these anticoagulants prevent the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[1]
Figure 1. Simplified diagram of the coagulation cascade highlighting the inhibitory action of DOACs on Factor Xa.
In Vitro Anticoagulant Effects
A key study provides a direct comparison of the in vitro anticoagulant effects of these four DOACs in human whole blood and plasma. The results, summarized in the tables below, indicate that the anticoagulant activity of these agents can vary depending on the specific assay used.[2]
Thromboelastography (TEG)
In TEG analysis, which provides a global assessment of coagulation, betrixaban demonstrated a stronger anticoagulant effect compared to apixaban, edoxaban, and rivaroxaban at the same concentration.[2]
| Parameter (at 1 µg/mL) | Betrixaban | Edoxaban | Rivaroxaban | Apixaban |
| r-time (min) | 32.7 | 31.7 | 28.2 | 23.2 |
| k-time (min) | 10.9 | 8.6 | 3.5 | 0.5 |
| Angle (degrees) | 54.1 | 58.6 | 67.8 | 74.3 |
| MA (mm) | 50.1 | 52.2 | 51.5 | 52.2 |
| Data sourced from a comparative in vitro study.[2] |
Plasma-Based Clotting Assays
In plasma-based assays such as the prothrombin time (PT) and activated partial thromboplastin time (aPTT), edoxaban generally showed the strongest anticoagulant effect.[2]
| Assay (at 1 µg/mL) | Relative Anticoagulant Effect Rank Order |
| Activated Clotting Time (ACT) | Edoxaban > Rivaroxaban > Betrixaban > Apixaban |
| Prothrombin Time (PT) | Edoxaban > Betrixaban > Rivaroxaban > Apixaban |
| Activated Partial Thromboplastin Time (aPTT) | Edoxaban ≈ Betrixaban > Rivaroxaban > Apixaban |
| Data interpretation from a comparative in vitro study.[2] |
Preclinical Efficacy in Thrombosis Models
While direct comparative in vivo studies are lacking, individual preclinical studies have demonstrated the antithrombotic efficacy of betrixaban in various animal models.
In a rabbit vena cava model of thrombosis, a 3 mg/kg dose of betrixaban resulted in a 76% inhibition of thrombus mass, which was comparable to the 96% inhibition observed with 1.6 mg/kg of enoxaparin.[3] In a rodent ferric chloride carotid artery model, betrixaban at a dose of 19.1 mg/kg was at least as effective as enoxaparin (7.6 mg/kg) and clopidogrel (3 mg/kg/day) in maintaining vessel patency.[3]
For comparison, preclinical studies on rivaroxaban in rabbit models of venous thrombosis showed a dose-dependent reduction in thrombus formation, with an ED50 of 1.3 mg/kg in a prevention model.[4][5] Oral administration of rivaroxaban at 3.0 mg/kg was effective in reducing thrombus growth in a treatment model.[4]
Preclinical Safety in Bleeding Models
A critical aspect of anticoagulant development is the assessment of bleeding risk. Preclinical bleeding models, such as the tail transection model in rodents, are used to evaluate the hemostatic safety of these compounds.
Pharmacokinetic Properties
The pharmacokinetic profiles of DOACs influence their dosing regimens and potential for drug-drug interactions. Betrixaban is characterized by a long half-life, minimal renal clearance, and minimal hepatic metabolism.[6]
| Parameter | Betrixaban | Rivaroxaban | Apixaban | Edoxaban |
| Bioavailability | ~34% | 60-80% | ~50% | ~62% |
| Time to Peak (Tmax) | 3-4 hours | 2-4 hours | 1-3 hours | 1-2 hours |
| Half-life (t1/2) | 19-27 hours | 5-9 hours (young) 11-13 hours (elderly) | ~12 hours | 10-14 hours |
| Renal Clearance | Minimal | ~33% | ~27% | ~50% |
| Metabolism | Minimal | CYP3A4/5, CYP2J2 | CYP3A4/5 | Minimal |
| Pharmacokinetic parameters are based on human data and may vary in preclinical models. |
Experimental Protocols
Ferric Chloride-Induced Arterial Thrombosis Model
This model is widely used to assess the efficacy of antithrombotic agents.
Figure 2. Experimental workflow for the ferric chloride-induced thrombosis model.
Methodology:
-
Animals (typically rats or mice) are anesthetized.
-
The common carotid artery is surgically isolated.
-
The test compound (Betrixaban or another DOAC) or vehicle is administered, usually via oral gavage or intravenous injection, at a predetermined time before injury.
-
A piece of filter paper saturated with a ferric chloride solution (typically 10-35%) is applied to the adventitial surface of the artery for a specific duration (e.g., 3-5 minutes).
-
The filter paper is removed, and the artery is monitored for thrombus formation and vessel occlusion, often using a Doppler flow probe.
-
The primary endpoints are typically the time to vessel occlusion or the weight of the resulting thrombus.
Tail Transection Bleeding Model
This model is a common method for evaluating the bleeding potential of anticoagulants.
Methodology:
-
Mice or rats are anesthetized.
-
The test compound or vehicle is administered.
-
After a specified time, a small segment of the distal tail (e.g., 3 mm) is transected using a sharp blade.
-
The tail is immediately immersed in pre-warmed saline (37°C).
-
The duration of bleeding is recorded. Bleeding is considered to have stopped when no blood flow from the tail is observed for a continuous period (e.g., 30 seconds).
-
Total blood loss can also be quantified by measuring the amount of hemoglobin in the saline.
Conclusion
This guide provides a comparative overview of the preclinical data for betrixaban and other leading DOACs. The available in vitro data suggests that while all are effective Factor Xa inhibitors, there are discernible differences in their anticoagulant profiles depending on the assessment method. Betrixaban exhibits a potent anticoagulant effect in thromboelastography. Further direct head-to-head in vivo studies in standardized preclinical models would be invaluable to fully elucidate the comparative efficacy and safety profiles of these important therapeutic agents. The provided experimental protocols can serve as a foundation for designing such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention and treatment of experimental thrombosis in rabbits with rivaroxaban (BAY 597939)--an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Betrixaban in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of Betrixaban, a direct Factor Xa (FXa) inhibitor, across various animal species commonly used in preclinical research. Understanding the species-specific activity of Betrixaban is crucial for the accurate design and interpretation of animal studies, ensuring their relevance to human clinical outcomes. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows.
Executive Summary
Betrixaban exhibits differential activity across various species, a critical consideration for its preclinical evaluation. Notably, the concentration of Betrixaban required to double the prothrombin time (PT) varies significantly among rats, rabbits, baboons, and humans, indicating species-specific interactions with the coagulation cascade. While Betrixaban is a potent inhibitor of human Factor Xa, its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) in common preclinical animal models are not widely published, necessitating careful in-house characterization or reliance on functional assays like PT, aPTT, and anti-Xa activity to assess its anticoagulant effect. This guide consolidates the available data to aid researchers in selecting appropriate animal models and interpreting study results.
In Vitro Anticoagulant Activity of Betrixaban
The in vitro anticoagulant effect of Betrixaban is most commonly assessed through clotting assays such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), as well as chromogenic assays that measure anti-Factor Xa activity.
Species-Specific Prothrombin Time (PT) Doubling Concentration
A key parameter for comparing the anticoagulant potency of Betrixaban across species is the concentration required to double the baseline prothrombin time. This reflects the overall inhibitory effect on the extrinsic and common pathways of the coagulation cascade.
| Species | Concentration to Double PT (μM) |
| Rat | 8.9[1] |
| Rabbit | 1.6[1] |
| Baboon | 1.0[1] |
| Human | 0.4[1] |
This data highlights the varied sensitivity to Betrixaban, with human plasma being the most sensitive and rat plasma being the least sensitive among the species tested.
Comparative Efficacy in Animal Models of Thrombosis
Preclinical studies have demonstrated the antithrombotic efficacy of Betrixaban in various animal models.
-
Rabbit Vena Cava Thrombosis Model: In a model of clot accretion on cotton threads in the rabbit abdominal vena cava, Betrixaban administered at a dose of 3 mg/kg showed comparable inhibition of thrombus mass to enoxaparin at 1.6 mg/kg (76% vs. 96% inhibition, respectively)[1].
-
Rodent Ferric Chloride Carotid Artery Model: In a ferric chloride-induced carotid artery thrombosis model in rodents, Betrixaban demonstrated its ability to maintain vessel patency[1].
-
Baboon Arteriovenous (AV) Shunt Model: Betrixaban has also been evaluated in a baboon AV shunt model, a well-established model for assessing antithrombotic agents[1].
Comparison with Other Direct Oral Anticoagulants (DOACs)
While direct head-to-head preclinical comparisons of Betrixaban with other DOACs across multiple species are limited in publicly available literature, some in vitro studies in human plasma provide context for its relative potency. In thrombin generation assays using human plasma, Betrixaban, apixaban, and edoxaban showed comparable inhibitory effects, while rivaroxaban was relatively weaker.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing experimental findings. Below are generalized protocols for key coagulation assays. Researchers should optimize these protocols for their specific laboratory conditions and animal species.
Prothrombin Time (PT) Assay
Principle: The PT assay evaluates the extrinsic and common pathways of coagulation. It measures the time it takes for plasma to clot after the addition of thromboplastin (a source of tissue factor) and calcium.
Generalized Protocol for Rodent Plasma:
-
Blood Collection: Collect whole blood from the animal into a tube containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate).
-
Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Assay Procedure:
-
Pre-warm the PPP sample and PT reagent (thromboplastin) to 37°C.
-
Pipette 50 µL of PPP into a pre-warmed cuvette.
-
Incubate for 3 minutes at 37°C.
-
Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start a timer.
-
Record the time until clot formation is detected.
-
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. It measures the clotting time of plasma after the addition of a contact activator (e.g., silica, kaolin), a phospholipid substitute (partial thromboplastin), and calcium.
Generalized Protocol for Non-Human Primate Plasma:
-
Blood Collection and Plasma Preparation: Follow the same procedure as for the PT assay.
-
Assay Procedure:
-
Pre-warm the PPP sample, aPTT reagent (containing a contact activator and phospholipid), and calcium chloride (CaCl2) solution to 37°C.
-
Pipette 50 µL of PPP and 50 µL of the aPTT reagent into a pre-warmed cuvette.
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.
-
Add 50 µL of the pre-warmed CaCl2 solution and simultaneously start a timer.
-
Record the time until clot formation is detected.
-
Chromogenic Anti-Factor Xa Assay
Principle: This assay directly measures the inhibitory activity of drugs like Betrixaban against Factor Xa. A known amount of FXa is added to the plasma sample. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored product. The color intensity is inversely proportional to the concentration of the FXa inhibitor.
Generalized Protocol for Canine Plasma:
-
Blood Collection and Plasma Preparation: Follow the same procedure as for the PT assay.
-
Assay Procedure:
-
Prepare a standard curve using calibrators with known concentrations of Betrixaban in the corresponding animal plasma.
-
Dilute the test plasma samples as required.
-
Add a specific volume of the diluted plasma sample or calibrator to a microplate well.
-
Add a reagent containing a known excess of Factor Xa. Incubate for a defined period at 37°C.
-
Add a chromogenic substrate specific for Factor Xa.
-
After a second incubation period, stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Calculate the Betrixaban concentration in the test samples by comparing their absorbance to the standard curve.
-
Visualizing Coagulation Pathways and Workflows
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: The Coagulation Cascade and the Site of Betrixaban Action.
Caption: Generalized Workflow for the Prothrombin Time (PT) Assay.
References
A Comparative Analysis of the Anticoagulant Profiles of Betrixaban and Warfarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anticoagulant profiles of Betrixaban and warfarin, focusing on their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy and safety data from key clinical trials.
Introduction
Betrixaban is a direct oral anticoagulant (DOAC) that acts as a selective inhibitor of Factor Xa (FXa).[1] It is the first DOAC approved for extended-duration prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness who are at risk for thromboembolic complications.[2][3] Warfarin, a vitamin K antagonist (VKA), has been the standard of care for oral anticoagulation for several decades. It indirectly inhibits the synthesis of vitamin K-dependent clotting factors.[4][5] This guide will delve into a comparative analysis of these two anticoagulants to provide a comprehensive resource for researchers and drug development professionals.
Mechanism of Action
The anticoagulant effects of Betrixaban and warfarin are achieved through distinct mechanisms targeting different points in the coagulation cascade.
Betrixaban: As a direct FXa inhibitor, Betrixaban selectively and reversibly binds to the active site of FXa, thereby inhibiting its enzymatic activity.[1] This action prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a critical step in the final common pathway of the coagulation cascade. By reducing thrombin generation, Betrixaban ultimately decreases the formation of fibrin clots. Its activity is independent of antithrombin III.
Warfarin: Warfarin exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1).[4][5] This enzyme is essential for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S. By depleting functional vitamin K, warfarin reduces the synthesis of these active clotting factors, thereby impairing the coagulation cascade.
Below is a diagram illustrating the points of intervention of Betrixaban and warfarin in the coagulation cascade.
Pharmacokinetic and Pharmacodynamic Profiles
The pharmacokinetic and pharmacodynamic properties of Betrixaban and warfarin differ significantly, impacting their clinical use, including dosing, monitoring, and potential for drug interactions.
| Parameter | Betrixaban | Warfarin |
| Mechanism of Action | Direct Factor Xa inhibitor | Vitamin K antagonist (inhibits synthesis of factors II, VII, IX, X) |
| Onset of Action | Rapid (3-4 hours) | Slow (24-72 hours for initial effect, 5-7 days for full effect)[5] |
| Half-life | 19-27 hours (effective) | 36-42 hours |
| Bioavailability | ~34% | Nearly 100% |
| Protein Binding | ~60% | ~99% |
| Metabolism | Minimal, primarily not metabolized by CYP450 enzymes | Extensively metabolized by CYP2C9, 1A2, and 3A4[5] |
| Excretion | Primarily fecal/biliary | Primarily renal (as metabolites)[5] |
| Food Effect | Administration with food is recommended | Intake of Vitamin K-rich foods can affect efficacy |
| Monitoring | Routine monitoring not required | Routine INR monitoring required |
| Drug Interactions | P-gp inhibitors (e.g., amiodarone, verapamil) | Numerous, especially with drugs metabolized by CYP enzymes |
Clinical Efficacy and Safety: A Comparative Review
Direct head-to-head phase 3 clinical trials comparing Betrixaban and warfarin for VTE prophylaxis are limited. The primary clinical data for Betrixaban in its approved indication comes from the APEX trial, which compared it to enoxaparin. The EXPLORE-Xa phase 2 trial provides direct comparative data for Betrixaban and warfarin in patients with atrial fibrillation.
EXPLORE-Xa Trial: Betrixaban vs. Warfarin in Atrial Fibrillation
The EXPLORE-Xa trial was a phase 2, randomized, dose-ranging study that compared three different doses of Betrixaban (40 mg, 60 mg, and 80 mg once daily) with dose-adjusted warfarin in patients with non-valvular atrial fibrillation.[1][5][6]
Key Findings:
-
The primary outcome of major or clinically relevant non-major (CRNM) bleeding was numerically lower with all doses of Betrixaban compared to warfarin.[2][5]
-
The 40 mg dose of Betrixaban was associated with a statistically significant lower rate of major or CRNM bleeding compared to warfarin.[5]
-
The rates of ischemic stroke were low and comparable across the treatment groups.[5]
| Outcome (EXPLORE-Xa) | Betrixaban 40 mg (n=127) | Betrixaban 60 mg (n=127) | Betrixaban 80 mg (n=127) | Warfarin (n=127) |
| Major or CRNM Bleeding | 1 (0.8%) | 5 (3.9%) | 5 (3.9%) | 7 (5.5%) |
| Any Bleeding Event | 22 (17.3%) | 32 (25.2%) | 24 (18.9%) | 40 (31.5%) |
| Ischemic Stroke | 0 | 1 (0.8%) | 1 (0.8%) | 0 |
Data sourced from the EXPLORE-Xa trial publications.[2][5]
APEX Trial: Extended-Duration Betrixaban vs. Standard-Duration Enoxaparin
The APEX trial was a pivotal phase 3 study that evaluated the efficacy and safety of extended-duration Betrixaban (35-42 days) compared to standard-duration enoxaparin (6-14 days) for VTE prophylaxis in acutely ill medical patients.[2][3][7][8]
Key Findings:
-
In the overall study population, extended-duration Betrixaban was associated with a significant reduction in the composite of asymptomatic proximal deep vein thrombosis (DVT), symptomatic DVT, nonfatal pulmonary embolism (PE), or VTE-related death compared to standard-duration enoxaparin.[3]
-
There was no significant difference in the rates of major bleeding between the Betrixaban and enoxaparin groups.[3]
| Outcome (APEX Trial - Overall Population) | Betrixaban (n=3759) | Enoxaparin (n=3754) |
| Composite VTE Endpoint | 5.3% | 7.0% |
| Major Bleeding | 0.7% | 0.6% |
| Clinically Relevant Non-Major Bleeding | 3.1% | 1.6% |
Data sourced from the APEX trial publications.[3][7]
While not a direct comparison with warfarin, the results of the APEX trial established the efficacy and safety of extended-duration Betrixaban in a high-risk patient population.
Experimental Protocols
EXPLORE-Xa Trial Methodology
-
Study Design: A phase 2, randomized, parallel-group, multicenter, active-comparator, dose-finding study.[6]
-
Patient Population: Patients with non-valvular atrial fibrillation and at least one additional risk factor for stroke.
-
Intervention: Patients were randomized to receive one of three blinded doses of Betrixaban (40 mg, 60 mg, or 80 mg once daily) or open-label, dose-adjusted warfarin (target INR 2.0-3.0).[5]
-
Primary Outcome: The primary safety outcome was the time to the first occurrence of major or clinically relevant non-major bleeding.[6]
-
Secondary Outcomes: Included the time to any bleeding event and a composite of death, stroke, myocardial infarction, or other systemic embolism.[6]
-
Monitoring: Warfarin dose was adjusted based on regular INR monitoring. Betrixaban did not require routine coagulation monitoring. Pharmacodynamic assessments included thrombin generation and D-dimer levels.[2]
APEX Trial Methodology
-
Study Design: A phase 3, randomized, double-blind, double-dummy, active-controlled, multinational clinical trial.[8]
-
Patient Population: Acutely ill hospitalized medical patients with reduced mobility and other risk factors for VTE.
-
Intervention: Patients were randomized to receive either extended-duration oral Betrixaban (160 mg loading dose, then 80 mg once daily for 35-42 days) plus a subcutaneous enoxaparin placebo, or standard-duration subcutaneous enoxaparin (40 mg once daily for 6-14 days) plus an oral Betrixaban placebo.[3]
-
Primary Efficacy Outcome: A composite of asymptomatic proximal DVT, symptomatic proximal or distal DVT, symptomatic nonfatal PE, or VTE-related death.[3]
-
Primary Safety Outcome: Major bleeding.
-
Key Assessments: The primary efficacy outcome was assessed via mandatory bilateral compression ultrasonography of the legs between day 32 and day 47, in addition to surveillance for symptomatic events.
Below is a generalized experimental workflow for a clinical trial comparing two anticoagulant therapies.
Conclusion
Betrixaban and warfarin are effective anticoagulants with distinct profiles. Betrixaban, a direct FXa inhibitor, offers the advantages of a rapid onset of action, predictable pharmacokinetics, and no requirement for routine monitoring. Its primary indication is for extended-duration VTE prophylaxis in a specific high-risk population of acutely ill medical patients. Warfarin, a VKA, has a long history of clinical use and is effective in a broad range of indications. However, its use is complicated by a slow onset of action, numerous drug and food interactions, and the need for frequent INR monitoring to maintain a narrow therapeutic window.
The choice between these agents depends on the specific clinical indication, patient characteristics, and the healthcare setting. The data from the EXPLORE-Xa and APEX trials provide valuable insights into the comparative efficacy and safety of Betrixaban, positioning it as a viable alternative to traditional anticoagulants in its approved indication. Further research, including direct head-to-head phase 3 trials against warfarin in various patient populations, would be beneficial to further delineate their comparative profiles.
References
- 1. Bevyxxa (betrixaban) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Betrixaban: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring of Anticoagulant Therapy in Heart Disease: Considerations for the Current Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betrixaban compared with warfarin in patients with atrial fibrillation: results of a phase 2, randomized, dose-ranging study (Explore-Xa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EXPLORE Xa - Research Studies - PHRI - Population Health Research Institute of Canada [phri.ca]
- 7. Acute Medically Ill VTE (Venous Thromboembolism) Prevention With Extended Duration Betrixaban - American College of Cardiology [acc.org]
- 8. Betrixaban for prevention of venous thromboembolism in acute medically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Betrixaban and Rivaroxaban in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of two direct oral anticoagulant (DOAC) Factor Xa inhibitors, betrixaban and rivaroxaban, based on available data from animal models. This objective comparison is intended to support researchers and drug development professionals in understanding the preclinical characteristics of these compounds. The data presented is compiled from various independent studies, and it is important to note that a direct head-to-head comparative study of betrixaban and rivaroxaban across multiple animal models has not been identified in the public domain. Therefore, comparisons should be made with consideration of the differing experimental conditions.
Mechanism of Action: Factor Xa Inhibition
Both betrixaban and rivaroxaban are direct inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By binding to the active site of FXa, they prevent the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots.
Figure 1: Simplified diagram of the coagulation cascade and the inhibitory action of Betrixaban and Rivaroxaban on Factor Xa.
Comparative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for betrixaban and rivaroxaban in various animal models. It is crucial to acknowledge that the data for betrixaban in these specific preclinical models is limited in publicly available literature. Much of the detailed pharmacokinetic profiling for betrixaban is derived from human studies.
Canine Models
| Parameter | Betrixaban | Rivaroxaban |
| Bioavailability (%) | Data not available | 60 - 86 |
| Time to Max. Conc. (Tmax) (h) | Data not available | 1.5 - 4.0 |
| Half-life (t1/2) (h) | Data not available | ~8 (median) |
| Protein Binding (%) | 60 (in vitro, human) | Data not available |
| Metabolism | Minimal (<1%) CYP450 metabolism (human data)[1] | Oxidative degradation via CYP3A4 and CYP2J2; CYP-independent hydrolysis |
| Primary Elimination Route | Hepatobiliary (human data)[1] | Renal and Fecal/Biliary |
Rodent Models (Rat)
| Parameter | Betrixaban | Rivaroxaban |
| Bioavailability (%) | Data not available | 57 - 66 |
| Time to Max. Conc. (Tmax) (h) | Data not available | Data not available |
| Half-life (t1/2) (h) | Data not available | Data not available |
| Protein Binding (%) | 60 (in vitro, human) | Data not available |
| Metabolism | Minimal (<1%) CYP450 metabolism (human data)[1] | Oxidative degradation |
| Primary Elimination Route | Hepatobiliary (human data)[1] | Biliary/Fecal and Renal |
Lagomorph Models (Rabbit)
| Parameter | Betrixaban | Rivaroxaban |
| Bioavailability (%) | Data not available | Data not available |
| Time to Max. Conc. (Tmax) (h) | Data not available | Data not available |
| Half-life (t1/2) (h) | Data not available | Data not available |
| Protein Binding (%) | 60 (in vitro, human) | Data not available |
| Metabolism | Minimal (<1%) CYP450 metabolism (human data)[1] | Data not available |
| Primary Elimination Route | Hepatobiliary (human data)[1] | Data not available |
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies are crucial for the interpretation and comparison of data. Below are generalized workflows based on the available literature for oral administration studies of Factor Xa inhibitors in animal models.
General Experimental Workflow for Oral Pharmacokinetic Studies
Figure 2: A generalized workflow for conducting oral pharmacokinetic studies in animal models.
Key Methodological Considerations:
-
Animal Species and Strain: The choice of animal model (e.g., Beagle dogs, Sprague-Dawley rats, New Zealand White rabbits) can significantly influence pharmacokinetic outcomes due to species-specific differences in metabolism and physiology.
-
Drug Formulation and Administration: The drug is typically administered as a solution or suspension via oral gavage to ensure accurate dosing. The vehicle used can impact absorption.
-
Dosing Regimen: Studies may involve single-dose or multiple-dose regimens to evaluate single-dose pharmacokinetics and steady-state kinetics, respectively.
-
Blood Sampling: Serial blood samples are collected at predetermined time points to characterize the absorption, distribution, and elimination phases. The use of indwelling catheters is common to minimize stress on the animals.
-
Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of betrixaban and rivaroxaban in plasma due to its high sensitivity and specificity.
Example Protocol for Rivaroxaban in Dogs:
Based on published studies, a typical protocol for evaluating the pharmacokinetics of rivaroxaban in dogs might involve the following steps:
-
Animals: Healthy adult Beagle dogs are often used.
-
Housing and Acclimatization: Animals are housed in a controlled environment and allowed to acclimate before the study.
-
Fasting: Dogs are typically fasted overnight before drug administration.
-
Dose Administration: A single oral dose of rivaroxaban (e.g., 20 mg) is administered.
-
Blood Collection: Blood samples (e.g., 2 mL) are collected from a jugular vein catheter at pre-dose and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 30 hours).
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., citrate) and centrifuged to separate plasma.
-
Bioanalysis: Plasma concentrations of rivaroxaban are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, and t1/2.
Summary and Conclusion
This guide highlights the current understanding of the comparative pharmacokinetics of betrixaban and rivaroxaban in animal models. While robust data is available for rivaroxaban across several preclinical species, there is a notable scarcity of published, detailed pharmacokinetic data for betrixaban in the same models. The available information suggests that both are direct Factor Xa inhibitors, but they may differ in their pharmacokinetic profiles, particularly concerning metabolism and half-life, as suggested by human data for betrixaban.
For a more definitive comparison, direct, head-to-head preclinical studies in relevant animal models would be necessary. Researchers are encouraged to consult the primary literature and regulatory submission documents for the most detailed information available. The provided diagrams and workflow descriptions offer a foundational understanding of the mechanism of action and the experimental approaches used to evaluate these compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
